molecular formula C9H16ClN3 B1423580 4-(1-Methylimidazol-2-yl)piperidine hydrochloride CAS No. 1198420-89-1

4-(1-Methylimidazol-2-yl)piperidine hydrochloride

Cat. No.: B1423580
CAS No.: 1198420-89-1
M. Wt: 201.7 g/mol
InChI Key: VBYCEGKVIURLCW-UHFFFAOYSA-N
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Description

4-(1-Methylimidazol-2-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H16ClN3 and its molecular weight is 201.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;/h6-8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYCEGKVIURLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(1-Methylimidazol-2-yl)piperidine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride , a critical pharmacophoric scaffold used in the development of next-generation neuropsychiatric therapeutics.

While the molecule itself is primarily a chemical intermediate (CAS 1198420-89-1), it serves as the bioactive core for a class of Muscarinic Acetylcholine Receptor (mAChR) Agonists , specifically targeting M1 and M4 subtypes for the treatment of Alzheimer’s disease and schizophrenia.

Pharmacophoric Scaffold & Mechanism of Action

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by a piperidine ring linked to the C2 position of an N-methylated imidazole.[1] This structural motif acts as a bioisostere of acetylcholine , enabling the design of ligands that bind with high affinity to G-Protein Coupled Receptors (GPCRs), particularly the muscarinic M1 and M4 subtypes.

  • CAS Number: 1198420-89-1[2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    · HCl
  • Primary Application: Synthesis of bicyclic aza-compounds (M1/M4 agonists).

  • Therapeutic Relevance: Cognitive enhancement (Pro-cognitive), antipsychotic activity.

Structural Pharmacology: The Acetylcholine Mimic

The mechanism of action begins with the molecule's structural ability to mimic the endogenous neurotransmitter acetylcholine (ACh).

  • Cationic Center: The secondary amine of the piperidine ring (protonated at physiological pH) mimics the quaternary ammonium head of ACh, forming an essential ionic interaction with a conserved aspartate residue (e.g., Asp105 in M1) in the receptor's orthosteric binding pocket.

  • Pi-Electron System: The 1-methylimidazole ring serves as a bioisostere for the ester group of ACh, engaging in dipole-dipole interactions and aromatic pi-stacking with tyrosine and tryptophan residues (e.g., Trp378) within the receptor transmembrane domain.

  • Conformational Rigidity: Unlike the flexible ACh molecule, the piperidine-imidazole bond restricts conformational freedom, reducing the entropic cost of binding and potentially enhancing selectivity for specific receptor subtypes (M1/M4) over others (M2/M3).

Mechanism of Action (Therapeutic Context)

The pharmacological utility of this scaffold lies in its conversion into potent M1/M4 Receptor Agonists . The mechanism described below details the signaling pathways activated when drugs derived from this scaffold bind to their target receptors.

A. M1 Receptor Signaling (Pro-Cognitive Pathway)

The M1 receptor is the predominant muscarinic subtype in the cortex and hippocampus.[5] Agonists containing the 4-(1-methylimidazol-2-yl)piperidine core activate the Gq/11 signaling cascade.

  • Ligand Binding: The piperidine moiety anchors the ligand in the orthosteric site.

  • G-Protein Activation: Conformational change in the M1 receptor activates the G

    
    q subunit.
    
  • Effector Activation: G

    
    q stimulates Phospholipase C 
    
    
    
    (PLC
    
    
    )
    .
  • Second Messenger Release: PLC

    
     hydrolyzes PIP
    
    
    
    into Inositol Triphosphate (IP
    
    
    )
    and Diacylglycerol (DAG) .
  • Calcium Mobilization: IP

    
     triggers Ca
    
    
    
    release from the ER, enhancing neuronal excitability and synaptic plasticity (LTP).
  • Non-Amyloidogenic Processing: Activation of Protein Kinase C (PKC) promotes the

    
    -secretase pathway, reducing the formation of toxic amyloid-
    
    
    
    plaques (relevant to Alzheimer's).
B. M4 Receptor Signaling (Antipsychotic Pathway)

The M4 receptor is highly expressed in the striatum. Agonists derived from this scaffold activate the Gi/o signaling cascade.

  • G-Protein Activation: Ligand binding activates the G

    
    i/o subunit.
    
  • cAMP Inhibition: G

    
    i inhibits Adenylyl Cyclase , reducing intracellular cAMP levels.
    
  • Modulation of Dopamine: Reduced cAMP signaling in striatal neurons counteracts dopaminergic hyperactivity, providing antipsychotic effects without the extrapyramidal side effects typical of D2 antagonists.

C. Pathway Visualization

The following diagram illustrates the dual signaling mechanism facilitated by ligands based on this scaffold.

G cluster_M1 M1 Receptor Pathway (Cognition) cluster_M4 M4 Receptor Pathway (Antipsychotic) Ligand Ligand (Piperidine-Imidazole Scaffold) M1 M1 Receptor (Gq) Ligand->M1 M4 M4 Receptor (Gi) Ligand->M4 PLC PLC-beta M1->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release IP3->Ca PKC PKC Activation IP3->PKC Effect1 Synaptic Plasticity (Memory) Ca->Effect1 PKC->Effect1 AC Adenylyl Cyclase M4->AC cAMP cAMP Reduction AC->cAMP Effect2 Dopamine Modulation (Antipsychotic) cAMP->Effect2

Figure 1: Dual signaling mechanism of M1/M4 agonists derived from the 4-(1-Methylimidazol-2-yl)piperidine scaffold.

Experimental Validation Protocols

To validate the activity of compounds synthesized from this intermediate, the following assays are standard.

Protocol A: Calcium Flux Assay (M1 Activation)

Objective: Quantify Gq-mediated Ca


 mobilization.
  • Cell Line: CHO-K1 cells stably expressing human M1 receptors.

  • Reagent: FLIPR Calcium 6 Assay Kit.

  • Procedure:

    • Seed cells (10k/well) in 384-well black plates; incubate overnight.

    • Load cells with Calcium 6 dye for 2 hours at 37°C.

    • Prepare serial dilutions of the test compound (derived from the scaffold) in HBSS buffer.

    • Add compound to cells and monitor fluorescence (Ex 485nm / Em 525nm) using a FLIPR Tetra system.

  • Data Analysis: Calculate EC

    
     based on peak fluorescence relative to the maximal response of Acetylcholine (10 
    
    
    
    M).
Protocol B: Radioligand Binding Assay

Objective: Determine binding affinity (


) of the scaffold or derivative.
  • Membrane Prep: Homogenize CHO-hM1 cell membranes.

  • Tracer: Use [³H]-N-Methylscopolamine (NMS) at 0.2 nM.

  • Incubation: Mix membranes, tracer, and test compound (10 pM - 10

    
    M) in binding buffer (50 mM Tris-HCl, pH 7.4). Incubate for 2 hours at 25°C.
    
  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Detection: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    .
    
Physicochemical Properties & Handling

For researchers utilizing CAS 1198420-89-1 as a raw material:

PropertyValueImplication
Molecular Weight 201.70 g/mol Low MW allows for fragment-based drug design.
Appearance White to off-white solidVisual purity check.
Solubility Water, Methanol, DMSOHighly soluble due to HCl salt form; suitable for aqueous assays.
Storage Hygroscopic; Store at -20°CPrevent moisture absorption to maintain stoichiometry.
pKa (Piperidine) ~10.5Protonated at physiological pH (essential for binding).
References
  • Brown, A. J., et al. (2018). "Muscarinic Acetylcholine Receptor Agonists."[5][6] US Patent 10,961,225 B2.[3] Link

    • Identifies the compound as a key intermediate (Intermedi
  • Conn, P. J., et al. (2009). "Allosteric modulators of muscarinic receptors as a novel approach for the treatment of CNS disorders." Trends in Pharmacological Sciences, 30(3), 148-155. Link

    • Provides mechanistic context for M1/M4 signaling p
  • Oakwood Chemical. (2024). "Product Specification: this compound." Link

    • Source for physicochemical data and commercial availability.[5][7]

  • Sosei Heptares. (2019). "Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists." European Patent EP 3406609 B1. Link

    • Confirms the structural role of the piperidine-imidazole scaffold in drug design.

Sources

The N-Methylimidazole Moiety: A Technical Guide to Biological Activity and Medicinal Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and chemical biology of the N-methylimidazole moiety.

Executive Summary

The N-methylimidazole (NMI) moiety (1-methyl-1H-imidazole) serves as a critical pharmacophore in modern drug design, distinct from its unmethylated parent, imidazole. Its biological utility stems from a unique physicochemical profile: the "tautomer lock" effect, which fixes the nitrogen electron density, enhances lipophilicity, and alters hydrogen bonding vectors.

This guide analyzes the NMI moiety’s role in three distinct domains:

  • Kinase Inhibition: Enhancing hydrophobic packing and reducing desolvation penalties (e.g., Nilotinib).

  • Chemical Biology: Sequence-specific DNA recognition via hairpin polyamides.

  • Cholinergic Agonism: Mimicking acetylcholine in natural products (e.g., Pilocarpine).

Physicochemical Architecture

The "Tautomer Lock" Mechanism

Unlike imidazole, which exists as a rapidly equilibrating mixture of


 and 

tautomers, N-methylation freezes the heterocyclic ring into a single electronic state.
PropertyImidazole (Unsubstituted)N-Methylimidazole (NMI)Medicinal Consequence
Tautomerism

(Fast)
None (Fixed)Defined H-bond vector; reduced entropy loss upon binding.
H-Bonding Donor & AcceptorAcceptor Only Eliminates donor penalty in hydrophobic pockets.
Basicity (

)
~6.95~7.0 – 7.4 Slightly increased basicity due to inductive effect of methyl group.
Lipophilicity Low (Polar)Moderate Improved membrane permeability; better hydrophobic packing.
LUMO Energy HigherLower Increased electrophilicity at C2 position (relevant for metabolic oxidation).
Electronic Distribution & Coordination

The


 nitrogen in NMI retains a lone pair available for:
  • Hydrogen Bond Acceptance: Critical for interaction with backbone amides in proteins.

  • Metal Coordination: Binds Heme iron (

    
    ) in CYP450 enzymes and metalloproteins.
    
  • Cation-

    
     Interactions:  The electron-rich 
    
    
    
    -system can stabilize cationic residues (Lys, Arg) or ligands.

Pharmacophore Case Studies

Kinase Inhibitors: The Nilotinib Optimization

Drug: Nilotinib (Tasigna) Target: BCR-ABL Tyrosine Kinase Mechanism: In the development of Nilotinib from Imatinib, the N-methylpiperazine moiety was replaced with an N-methylimidazole group. This substitution was driven by thermodynamic optimization:

  • Desolvation Penalty: The N-methylpiperazine required breaking strong water H-bonds to bind. The NMI group is less solvated, reducing the energetic cost of binding.

  • Shape Complementarity: The NMI moiety fits snugly into a hydrophobic pocket formed by Ile360 and His361 (in the ABL kinase domain), improving van der Waals contacts.

  • H-Bond Removal: It removes an unfavorable electrostatic interaction present in the Imatinib complex.

Nilotinib_SAR Imatinib Imatinib Scaffold (N-methylpiperazine) Optimization Optimization Step: Replace Piperazine with N-Methylimidazole Imatinib->Optimization Rational Design Nilotinib Nilotinib (N-Methylimidazole) Optimization->Nilotinib Binding Improved Binding Affinity (30-fold vs Imatinib) Nilotinib->Binding Reduced Desolvation + Hydrophobic Packing

Figure 1: Rational design progression from Imatinib to Nilotinib highlighting the role of the NMI moiety.[1][2]

DNA Recognition: The Hairpin Polyamide Code

Application: Gene Regulation / Chemical Biology Mechanism: Synthetic polyamides containing N-methylimidazole (Im) and N-methylpyrrole (Py) amino acids bind the minor groove of DNA.[3][4][5][6] The sequence of Im/Py rings creates a code that reads the DNA base pairs.

  • Im/Py Pair: Distinguishes G·C base pairs. The NMI nitrogen (

    
    ) forms a specific hydrogen bond with the exocyclic amino group of Guanine.
    
  • Py/Im Pair: Distinguishes C·G base pairs.

  • Py/Py Pair: Binds A·T or T·A (degenerate).

This "programmable" recognition allows researchers to target specific gene promoters to inhibit transcription factors.

Muscarinic Agonists: Pilocarpine

Drug: Pilocarpine Target: Muscarinic Acetylcholine Receptors (M3) Mechanism: Pilocarpine contains a 1-methylimidazole ring linked to a butyrolactone.

  • The basic N3 nitrogen mimics the quaternary ammonium of acetylcholine (protonated at physiological pH).

  • The N-methyl group provides the necessary steric bulk and lipophilicity to fit the agonist binding site, correctly positioning the positive charge relative to the ester/lactone oxygen.

Metabolism and Toxicology

Metabolic Stability & Pathways

The N-methyl group on the imidazole ring is generally metabolically robust but susceptible to specific oxidative pathways mediated by Cytochrome P450 enzymes (mainly CYP3A4 and CYP2D6).

  • Ring Oxidation (Major): Oxidation at the C2 or C4/5 positions leads to hydroxy-imidazoles, which often rearrange or ring-open to form reactive aldehydes or glyoxals.

  • N-Demethylation (Minor): While less common than O-demethylation, the N-methyl group can be removed, reverting the compound to the parent imidazole.

  • Heme Coordination (Inhibition): The unhindered

    
     lone pair can coordinate directly to the Heme iron of CYP450, acting as a reversible inhibitor (Type II binding spectrum).
    

Metabolism cluster_paths Metabolic Fates NMI N-Methylimidazole Moiety Oxidation Ring Oxidation (C2/C4 Hydroxylation) NMI->Oxidation CYP3A4 Demethylation N-Demethylation (Loss of CH3) NMI->Demethylation CYP Oxidative Dealkylation Coordination CYP Heme Coordination (Enzyme Inhibition) NMI->Coordination Reversible Binding

Figure 2: Primary metabolic and interactive pathways for the N-methylimidazole moiety in biological systems.

Toxicology (Ionic Liquids Context)

In the context of Ionic Liquids (ILs) (e.g., 1-alkyl-3-methylimidazolium chloride), the NMI moiety is the "head group."[1]

  • Mechanism of Toxicity: The cationic NMI head group interacts electrostatically with the negatively charged bacterial cell membrane, while the alkyl tail inserts into the lipid bilayer, causing pore formation and leakage.

  • ROS Generation: High concentrations of NMI-based ILs can trigger reactive oxygen species (ROS) accumulation in eukaryotic cells.

Experimental Protocols

Protocol: Synthesis of 1-Methylimidazole Derivative (Methylation)

Use this standard protocol to introduce the N-methyl moiety onto a substituted imidazole substrate.

Reagents:

  • Substituted Imidazole substrate (1.0 eq)[1]

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 eq)
  • Methyl Iodide (

    
    ) (1.1 eq)
    
  • Solvent: DMF or Acetonitrile (anhydrous)

Procedure:

  • Dissolution: Dissolve the imidazole substrate in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes to ensure deprotonation of the 
    
    
    
    .
  • Alkylation: Cool the solution to 0°C. Add Methyl Iodide dropwise via syringe.

  • Reaction: Allow to warm to room temperature and stir for 2–12 hours. Monitor via TLC or LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Protocol: DNA Binding Assay (Thermal Melting Shift)

Validates the binding of NMI-containing polyamides to DNA.

Reagents:

  • dsDNA oligomer (target sequence, e.g., 5'-TGTTA-3') (2

    
    M)
    
  • NMI-Polyamide ligand (variable conc.)

  • Buffer: 10 mM Sodium Cacodylate, 10 mM KCl, 10 mM

    
    , 5 mM 
    
    
    
    , pH 7.0.

Procedure:

  • Preparation: Mix DNA and Ligand in buffer to achieve ratios of 1:0, 1:1, and 1:2.

  • Equilibration: Incubate at 25°C for 30 minutes.

  • Measurement: Monitor UV absorbance at 260 nm while heating from 25°C to 95°C at a rate of 0.5°C/min.

  • Analysis: Determine the melting temperature (

    
    ) from the first derivative of the absorbance curve.
    
    • Result: A

      
       indicates strong specific binding.
      

References

  • Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell, 7(2), 129-141. Link

  • Dervan, P. B. (2001). "Molecular recognition of DNA by small molecules." Bioorganic & Medicinal Chemistry, 9(9), 2215-2235. Link

  • Manallack, D. T., et al. (2005). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38. Link

  • Wong, L. L. (1998). "Cytochrome P450: Structure, mechanism, and biochemistry." Plenum Press.
  • Jain, N., et al. (2013). "Ionic liquids: A potential source of synthetic antimicrobial agents." Current Organic Chemistry, 17(20). Link

  • Ataman Chemicals. "1-Methylimidazole Technical Data Sheet." Link

Sources

Solubility Profile and Process Chemistry of 4-(1-Methylimidazol-2-yl)piperidine Hydrochloride

[1][2][3]

Executive Summary

4-(1-Methylimidazol-2-yl)piperidine hydrochloride (CAS: 1198420-89-1) is a critical bicyclic amine intermediate, most notably utilized in the synthesis of second-generation antihistamines such as Bepotastine Besilate .[1][2][3][4][5] As a hydrochloride salt of a diamine, its solubility profile is dominated by strong ionic lattice energies and hydrogen bonding potential.

This guide provides a technical analysis of its solubility landscape, distinguishing between thermodynamic solubility (for formulation) and kinetic solubility (for process chemistry).[3] It establishes protocols for solvent selection during recrystallization and extraction, addressing the common challenge of handling highly polar ionic salts in organic synthesis.[2]

Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to experimental design.[2][3]

PropertyDataTechnical Implication
CAS Number 1198420-89-1Unique identifier for the HCl salt form.[1][2][3][4][5]
Molecular Formula C

H

ClN

Contains both imidazole and piperidine nitrogen centers.[3]
Molecular Weight 201.70 g/mol Low MW facilitates high molar solubility in competent solvents.[2][3]
Melting Point >235°C (dec.)[2][3][4]High lattice energy; requires high-boiling or high-polarity solvents to disrupt crystal structure.[1][2][3]
Salt Stoichiometry 1:1 or 1:2 (HCl)Usually isolated as a mono- or dihydrochloride.[1][2][3] The degree of protonation drastically reduces solubility in non-polar media compared to the free base.[2][3]

Solubility Landscape

The solubility of 4-(1-Methylimidazol-2-yl)piperidine HCl follows the "like dissolves like" principle, specifically governed by dielectric constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


)hydrogen bond donor (HBD)13
A. Polar Protic Solvents (High Solubility)[2][3]
  • Water (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): Freely Soluble.  The ionic nature of the hydrochloride salt allows for rapid dissociation and solvation by water molecules.
    
    • Application: Aqueous workups; however, product recovery requires lyophilization or pH adjustment/extraction as the free base.[2]

  • Methanol (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): Soluble.  Methanol is often the solvent of choice for initial dissolution.[3] It offers a balance of polarity and volatility.[2][3]
    
  • Ethanol/Isopropanol: Moderately Soluble (Temperature Dependent). [2]

    • Process Insight: These solvents are ideal for recrystallization .[2][3] The salt is soluble at reflux but crystallizes upon cooling, offering a purification pathway to remove non-polar impurities.[2]

B. Polar Aprotic Solvents (High Solubility)[2][3]
  • DMSO / DMF: Freely Soluble. These solvents disrupt the crystal lattice effectively but are difficult to remove due to high boiling points.[2][3]

    • Application: Used primarily for analytical sample preparation (NMR, HPLC) or high-temperature coupling reactions.[1][2][3]

C. Chlorinated & Non-Polar Solvents (Low Solubility)[2][3]
  • Dichloromethane (DCM) / Chloroform: Sparingly Soluble to Insoluble. Unlike the free base piperidine, the HCl salt does not dissolve well in DCM.[2]

    • Critical Workflow: To extract this compound into DCM, one must first neutralize the salt with a base (e.g., NaOH, Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      CO
      
      
      ) to generate the free amine.
  • Ethyl Acetate / Ethers (THF, MTBE): Insoluble. [1][2]

    • Application: These serve as excellent antisolvents .[2][3] Adding MTBE to a concentrated methanolic solution of the product will precipitate the pure HCl salt.[2][3]

  • Hexanes / Toluene: Insoluble. Used to wash away non-polar organic impurities from the solid salt.[2][3]

Summary Table: Predicted Solubility Profile
Solvent ClassRepresentative SolventSolubility BehaviorProcess Utility
Aqueous WaterHigh (>100 mg/mL) Dissolution, biphasic extraction (aqueous phase).[1][2][3]
Alcohol MethanolHigh Transfer solvent, synthesis medium.[2][3]
Alcohol Isopropanol (IPA)Moderate (Hot) Recrystallization (Target Solvent).
Chlorinated DichloromethaneLow Requires conversion to free base for extraction.[2][3]
Ethers Diethyl Ether / MTBENegligible Antisolvent (Precipitation).
Hydrocarbon Hexane / HeptaneNegligible Washing filter cakes.[2][3]

Experimental Protocols

Protocol A: Gravimetric Determination of Saturation Solubility

This protocol quantifies the exact solubility limit, essential for designing crystallization processes.[2]

Reagents: 4-(1-Methylimidazol-2-yl)piperidine HCl, HPLC-grade solvents. Equipment: Temperature-controlled shaker, 0.45

  • Preparation: Add excess solid compound (approx. 50 mg) to 1 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.45 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    m PTFE filter (use Nylon for aqueous) to remove undissolved solids.[3]
    
  • Quantification:

    • Method 1 (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.[2][3]

    • Method 2 (HPLC): Dilute the filtrate and analyze against a standard curve.[2][3]

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (mg/mL).[3]
    
Protocol B: Recrystallization Screening (Solvent/Antisolvent)

The high melting point (>235°C) suggests that melt crystallization is impossible; solvent recrystallization is required.[2][3]

  • Dissolution: Dissolve 1.0 g of crude HCl salt in the minimum amount of hot Methanol (approx. 3-5 mL) at 50°C.

  • Filtration: Perform a hot filtration if insoluble particulates (dust, inorganic salts) are present.[2][3][6][7]

  • Antisolvent Addition: Slowly add Ethyl Acetate or MTBE dropwise to the hot solution until a persistent cloudiness (turbidity) is observed.[2][3]

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 0-4°C. Rapid cooling yields amorphous powder; slow cooling yields defined crystals.[2][3]

  • Isolation: Filter the crystals and wash with cold antisolvent (e.g., cold MTBE).[2][3]

Process Visualization

Workflow 1: Solubility Screening Logic

This diagram illustrates the decision tree for selecting a solvent based on the operational goal (Reaction vs. Purification).

SolubilityLogicStartStart: 4-(1-Methylimidazol-2-yl)piperidine HClGoalDefine GoalStart->GoalRxnReaction MediumGoal->RxnSynthesisPurifyPurification/IsolationGoal->PurifyCleanupPolarUse Polar Aprotic(DMF, DMSO)Rxn->PolarHigh Solubility Req.RecrystRecrystallizationPurify->RecrystHigh Purity Req.WashTrituration/WashPurify->WashRemove Surface ImpuritiesAlcoholSolvent: Ethanol/IPA(High T)Recryst->AlcoholDissolve (Hot)NonPolarSolvent: Hexane/DCMWash->NonPolarSalt InsolubleAntiSolvAntisolvent: MTBE/AcetoneAlcohol->AntiSolvInduce Precip.

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Workflow 2: pH-Dependent Solubility Switch

A critical concept for this intermediate is the "Solubility Switch" used in extraction.[2][3]

pH_SwitchSaltHCl Salt Form(Water Soluble)(Organic Insoluble)AddBaseAdd NaOH / K2CO3(pH > 10)Salt->AddBaseNeutralizationAqPhasePartition intoAqueous PhaseSalt->AqPhaseWash/DissolveBaseFree Base Form(Water Insoluble)(Organic Soluble)AddAcidAdd HCl / Acid(pH < 4)Base->AddAcidSalt FormationOrgPhasePartition intoDCM / EtOAcBase->OrgPhaseExtractionAddBase->BaseAddAcid->Salt

Caption: The "Solubility Switch" mechanism allows transfer between aqueous and organic phases by adjusting pH.[1][2][3]

References

  • Oakwood Chemical. (n.d.).[2][3] this compound Product Sheet. Retrieved from [Link]

  • PubChem. (2025).[2][3] Compound Summary: 4-[(1H-Imidazol-1-yl)methyl]piperidine (Analogous Structure).[1][2][3] National Library of Medicine.[2][3] Retrieved from [Link]

  • Google Patents. (2010).[2][3] Process for the manufacture of bepotastine and its besilate salt. Patent WO2010/XXXX.[2][3] Retrieved from

Methodological & Application

Application Note: A Comprehensive Guide to the Purification of 4-(1-Methylimidazol-2-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Purity

4-(1-Methylimidazol-2-yl)piperidine hydrochloride is a heterocyclic compound incorporating both the piperidine and 1-methylimidazole scaffolds. These motifs are prevalent in a wide array of biologically active molecules and approved drugs, making this compound a valuable intermediate for drug discovery programs[1]. The presence of impurities, even in small amounts, can significantly impact the outcome of subsequent synthetic steps and biological assays, leading to erroneous data and complicating structure-activity relationship (SAR) studies.[2]

Therefore, achieving high purity is not merely a procedural step but a prerequisite for reliable and reproducible scientific outcomes. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, experience-driven approach to the purification of this specific hydrochloride salt. We will explore the underlying chemical principles that govern the purification strategy, providing not just a "how-to" but a "why-to" for each critical step.

Foundational Principles: Understanding the Molecule and Potential Impurities

The purification strategy is dictated by the physicochemical properties of the target compound and its likely contaminants.

  • Target Compound Properties: this compound is a salt formed from a relatively strong organic base and hydrochloric acid. This ionic character renders it a crystalline solid with a high melting point (reported as >235°C with decomposition) and generally good solubility in polar protic solvents (e.g., water, methanol, ethanol) and poor solubility in non-polar aprotic solvents (e.g., hexanes, diethyl ether).[3][]

  • Common Process-Related Impurities: The impurity profile depends heavily on the synthetic route. However, common impurities may include:

    • Unreacted Starting Materials: Precursors to either the imidazole or piperidine ring.

    • Side-Reaction Products: Isomers, products of over-alkylation, or other unintended reaction pathways.

    • Reagents and Catalysts: Residual coupling agents, bases, or catalysts used in the synthesis.

    • Degradation Products: The compound may be susceptible to oxidation or other degradation pathways under harsh conditions.

The purification strategy must effectively separate the desired hydrochloride salt from these structurally similar and dissimilar contaminants.

Strategic Approach to Purification

A two-tiered approach is recommended. For material that is already substantially pure (>90%), direct recrystallization is often sufficient. For cruder material with multiple or closely-related impurities, a more comprehensive strategy involving conversion to the free base is necessary.

Diagram: Purification Strategy Decision Tree

G start Crude 4-(1-Methylimidazol-2-yl)piperidine HCl purity_check Assess Initial Purity (e.g., by HPLC, ¹H NMR) start->purity_check recrystallize Protocol 1: Direct Recrystallization purity_check->recrystallize Purity > 90% free_base_purification Protocol 2: Purification via Free Base & Column Chromatography purity_check->free_base_purification Purity < 90% or Complex Impurity Profile final_purity Assess Final Purity (>98% Target) recrystallize->final_purity free_base_purification->final_purity success Pure Product final_purity->success Purity Goal Met failure Repeat Purification or Re-evaluate Strategy final_purity->failure Purity Goal Not Met

Caption: Decision workflow for selecting the appropriate purification protocol.

Protocol 1: Purification by Direct Recrystallization

This method is the most straightforward and is effective for removing minor impurities that have different solubility profiles from the target compound. The key is the selection of an appropriate solvent system.

Causality Behind Solvent Choice: An ideal solvent for recrystallization will fully dissolve the compound at an elevated temperature but will have very low solubility for the compound at reduced temperatures, allowing for maximal recovery of pure crystals. For hydrochloride salts, polar alcohols like ethanol or methanol are excellent primary solvents. An "anti-solvent," a less polar solvent in which the compound is insoluble (like diethyl ether or ethyl acetate), is often used to induce crystallization and improve yield.[5][6][7]

Table 1: Recrystallization Solvent System Properties
Solvent SystemPrimary SolventAnti-SolventRationale
Ethanol / Diethyl Ether EthanolDiethyl EtherGood solubility of the HCl salt in hot ethanol; poor solubility in diethyl ether. The high volatility of ether facilitates drying.
Methanol / Ethyl Acetate MethanolEthyl AcetateMethanol has very high solvating power. Ethyl acetate is a less volatile and less flammable anti-solvent than ether.
Isopropanol IsopropanolN/A (or Hexanes)Can sometimes be used as a single solvent. Lower solvating power than ethanol may provide better selectivity.
Step-by-Step Methodology:
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of hot ethanol (e.g., start with 20-25 mL) and heat the mixture to a gentle boil with stirring until all the solid dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter.

  • Induce Crystallization: Remove the solution from heat. Slowly add diethyl ether (the anti-solvent) dropwise with stirring until the solution becomes faintly and persistently cloudy (turbid).

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Recovery: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (4°C) for at least 1-2 hours to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold 1:1 mixture of ethanol/diethyl ether, followed by a wash with pure cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight to remove all residual solvents.

Protocol 2: Purification via Free Base and Column Chromatography

When recrystallization is insufficient, this robust protocol is employed. It involves converting the salt to its neutral "free base" form, which is amenable to standard silica gel chromatography. The purified free base is then converted back to the high-purity hydrochloride salt.

Diagram: Workflow for Purification via Free Base

G cluster_0 Part A: Basification cluster_1 Part B: Chromatography cluster_2 Part C: Salt Formation a1 Dissolve HCl Salt in Water a2 Add Base (e.g., Na₂CO₃) to pH > 10 a1->a2 a3 Extract Free Base with Organic Solvent (e.g., DCM) a2->a3 a4 Dry & Concentrate a3->a4 b1 Load Crude Free Base onto Silica Gel Column a4->b1 b2 Elute with DCM/MeOH Gradient (+0.5% Et₃N) b1->b2 b3 Collect & Analyze Fractions (TLC) b2->b3 b4 Combine Pure Fractions & Evaporate b3->b4 c1 Dissolve Purified Free Base in Anhydrous Solvent (e.g., Ether) b4->c1 c2 Add Stoichiometric HCl (e.g., 2M HCl in Ether) c1->c2 c3 Filter & Wash Precipitate c2->c3 c4 Dry Under Vacuum c3->c4

Sources

Application Note: Analytical Characterization of 4-(1-Methylimidazol-2-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the analytical characterization of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride . It synthesizes theoretical chemical principles with practical, field-proven methodologies suitable for drug development and quality control environments.[1]

Executive Summary & Physicochemical Profile[2]

This compound is a highly polar, basic heterocyclic building block.[1] Its characterization presents specific challenges due to:

  • High Polarity: Poor retention on standard C18 HPLC columns.

  • Weak UV Chromophore: The imidazole ring absorbs primarily in the low UV region (<220 nm), and the piperidine ring is UV-transparent.

  • Hygroscopicity: As a hydrochloride salt, the material is prone to moisture uptake, affecting assay calculations.

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Analysis
Molecular Formula C₉H₁₅N₃[1] · xHCl (Typically Monohydrochloride)Requires counter-ion titration.
Solubility High in Water, Methanol; Low in ACN, THFUse aqueous/alcoholic diluents.
pKa (Calculated) ~9.5 (Piperidine NH), ~7.0 (Imidazole N)Dual basic centers; pH control is critical.
LogP < 0 (Highly Hydrophilic)Requires HILIC or High-pH RP-HPLC.[1]
UV Max ~210–215 nmDetection requires low-UV compatible buffers.[1]

Analytical Workflow Strategy

The following diagram illustrates the logical flow for complete characterization, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow cluster_QC Quality Control Loop Sample Raw Sample (Crude or Purified) ID Structural ID (NMR, MS, IR) Sample->ID Purity Purity Assessment (HPLC-UV/CAD) Sample->Purity SolidState Solid State (XRD, DSC, TGA) Sample->SolidState CounterIon Stoichiometry (AgNO3 Titration) ID->CounterIon Confirm Salt Form Release Certificate of Analysis (CoA) Purity->Release SolidState->Release CounterIon->Release

Caption: Integrated analytical workflow for salt characterization, moving from identification to quantitative release testing.

Protocol 1: Structural Identification (NMR & MS)

A. Nuclear Magnetic Resonance (NMR)

Due to the hygroscopic nature of the salt, DMSO-d6 is preferred over D₂O to prevent H/D exchange of the amine protons, allowing for observation of the salt protons (if dry) and better baseline stability.

  • Instrument: 400 MHz or higher.

  • Solvent: DMSO-d6 (99.8% D).

  • Concentration: 10 mg/mL.

Expected Assignment (Shift δ ppm):

  • Imidazole C4-H / C5-H: Two singlets or doublets (aromatic region) ~6.8 – 7.2 ppm.[1]

  • N-Methyl: Singlet ~3.6 – 3.8 ppm (Distinctive sharp peak).

  • Piperidine NH₂⁺: Broad singlet ~8.5 – 9.5 ppm (indicative of HCl salt).

  • Piperidine Methines/Methylenes: Multiplets 1.8 – 3.5 ppm. The C4-H (chiral center attachment) will be a triplet of triplets around 2.8 – 3.0 ppm.

B. Mass Spectrometry (LC-MS)[1][3][4]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Expected m/z: [M+H]⁺ = 166.13 (Free base mass + 1).

  • Note: The chloride ion (35/37 Cl) will not be observed in ESI+ but can be inferred if run in ESI- (m/z 35).

Protocol 2: Purity Assessment (HPLC)

Standard C18 methods fail for this molecule due to lack of retention (elutes in void volume). Two robust strategies are presented below. Method A (High pH) is recommended for robustness, while Method B (HILIC) is the orthogonal alternative.

Method A: High pH Reverse Phase (Recommended)

Using a hybrid silica column resistant to high pH allows the deprotonation of the piperidine/imidazole, increasing hydrophobicity and retention on C18.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 215 nm (Critical: 254 nm will likely miss the peak).

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    10.0 60 40
    12.0 60 40
    12.1 95 5

    | 17.0 | 95 | 5 |

Method B: HILIC Mode (Orthogonal)

Ideal for confirming the absence of very polar impurities that might co-elute in RP.

  • Column: TSKgel Amide-80 or Waters BEH Amide.[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) in 85% Acetonitrile / 15% Water.

  • Mode: Isocratic (or shallow gradient decreasing ACN).

  • Mechanism: Partitioning into the water layer on the silica surface.

HPLC Method Development Decision Tree

HPLC_Logic Start Analyte: Polar Basic Heterocycle (LogP < 0) CheckpH Can Silica tolerate pH > 9? Start->CheckpH HighPH YES: Use Hybrid C18 (XBridge) pH 10 (Ammonium Bicarbonate) CheckpH->HighPH Yes LowPH NO: Standard Silica C18 CheckpH->LowPH No Retention Is Retention k' > 2? HighPH->Retention LowPH->Retention Success Adopt Method Retention->Success Yes Fail Elutes in Void Retention->Fail No HILIC Switch to HILIC Mode (Amide/Silica Column) Fail->HILIC Preferred IonPair Alternative: Ion-Pairing (Hexanesulfonate pH 2.5) Fail->IonPair Legacy

Caption: Decision matrix for selecting the optimal chromatographic mode for hydrophilic basic drugs.

Protocol 3: Counter-ion Quantification (Chloride)

To distinguish between mono- and di-hydrochloride forms and calculate the "As Is" assay.

Method: Potentiometric Argentometric Titration.

  • Reagent: 0.1 N Silver Nitrate (AgNO₃).

  • Solvent: Water:Methanol (50:50) + 1 mL Nitric Acid (to prevent carbonate interference).

  • Electrode: Silver/Silver Chloride combination electrode.

  • Calculation:

    
    
    
    • Theoretical Cl for Mono-HCl: ~17.5%[1]

    • Theoretical Cl for Di-HCl: ~29.5%[1]

Expert Insights & Troubleshooting

  • Ghost Peaks in HPLC: When using Method A (High pH), ensure the mobile phase is fresh. Ammonium bicarbonate degrades over 24-48 hours, causing pH drift and retention time shifts.[1]

  • Sample Diluent: Do not dissolve the sample in 100% Acetonitrile. The salt will precipitate. Use Water/ACN (50:50) or pure water.

  • Hygroscopicity: If the TGA (Thermogravimetric Analysis) shows significant weight loss <100°C, the assay must be corrected for water content. Handle the reference standard in a glove box or desiccator.

References

  • ChemicalBook. (n.d.). This compound Spectral Data. Retrieved from

  • PubChem. (n.d.). Compound Summary: Imidazole and Piperidine Derivatives. National Library of Medicine. Retrieved from

  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. Retrieved from

  • Muszalska, I., et al. (2025). HPLC and TLC Methodology for Determination of Piperidine Derivatives. Acta Poloniae Pharmaceutica. Retrieved from

  • UNODC. (2012).[5] Recommended Methods for the Identification and Analysis of Piperazines. United Nations Office on Drugs and Crime.[5] Retrieved from

Sources

Strategic Derivatization of 4-(1-Methylimidazol-2-yl)piperidine: A Guide to SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

This Application Note details the strategic derivatization of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride (CAS: 1198420-89-1). This scaffold is a privileged motif in medicinal chemistry, often serving as a bioisostere for histamine, a linker in GPCR ligands (e.g., H3/H4 antagonists), or a solvent-exposed solubilizing group in kinase inhibitors.

The core piperidine nitrogen offers a versatile vector for exploring Structure-Activity Relationships (SAR). By modifying this position, researchers can modulate:

  • Physicochemical Properties:

    
    , solubility, and permeability.
    
  • Electronic Profile: Amides vs. amines alter the basicity of the piperidine nitrogen (

    
     modulation).
    
  • Steric Fit: Exploring binding pockets via varying linker lengths and rigidities.

Chemical Profile & Handling[1][2]
  • Molecule: this compound[1][2]

  • State: White to off-white solid (Salt form).

  • Basicity: Contains two basic centers.

    • Piperidine NH:[3][4]

      
       (highly basic).
      
    • Imidazole N3:

      
       (moderately basic).
      
  • Solubility: High in water/methanol; poor in non-polar solvents (DCM, Et2O) as the salt.

Critical Handling Note: The hydrochloride salt must be neutralized (free-based) to restore nucleophilicity to the piperidine nitrogen. While in situ neutralization is efficient for high-throughput synthesis, isolation of the free base is recommended for sensitive transition-metal catalyzed reactions (e.g., Buchwald-Hartwig).

Experimental Workflows

Module A: Amide Coupling (Acylation)

Target: Diversity scanning, reducing basicity, introducing H-bond acceptors.

Rationale: Amide formation is the most reliable reaction for library generation. It neutralizes the piperidine charge, significantly improving membrane permeability.

Protocol:

  • Preparation: Dissolve the scaffold (1.0 eq) in DMF or DMA (0.1 M).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 eq). Note: 1 eq neutralizes the HCl salt, 1 eq activates the carboxylic acid, 1 eq maintains basic pH.

  • Activation: Add the Carboxylic Acid (1.1 eq) and HATU (1.1 eq).

    • Alternative: For scale-up (>1g), use T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 eq) with Pyridine (3 eq) to simplify workup.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup (High Throughput): Scavenge excess acid with polymer-supported carbonate resin. Filter and concentrate.

  • Purification: Reverse-phase HPLC (Basic modifier: 0.1%

    
     or 
    
    
    
    ) is preferred to keep the imidazole unprotonated and improve peak shape.
Module B: Reductive Amination

Target: Modulating lipophilicity (


), maintaining basicity.

Rationale: Alkyl groups retain the positive charge at physiological pH (unlike amides), which is crucial if the nitrogen interacts with an aspartate/glutamate residue in the target protein.

Protocol:

  • Free-Basing (Recommended): Partition the HCl salt between DCM and 1N NaOH. Dry the organic layer (

    
    ) and concentrate to obtain the free amine oil.
    
  • Imine Formation: Dissolve free amine (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCE (1,2-Dichloroethane) or DCM.

  • Acid Catalysis: Add Acetic Acid (1.0–2.0 eq).

    • Critical: The pH must be ~5–6. If too acidic, the imidazole protonates and precipitates; if too basic, imine formation is slow.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 eq).

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated

    
     (aq). Extract with DCM.
    
Module C: Arylation ( & Buchwald-Hartwig)

Target: Rigidification, aromatic stacking interactions.

Rationale: Direct arylation constrains the piperidine ring, reducing entropic penalty upon binding.

Protocol (


 - For electron-deficient aryl halides): 
  • Reagents: Scaffold (1.0 eq), Aryl Halide (e.g., 4-fluoronitrobenzene) (1.1 eq),

    
     (3.0 eq).
    
  • Solvent: DMSO or NMP.

  • Conditions: Heat at 80–100°C for 2–12 hours.

Protocol (Buchwald-Hartwig - For unactivated aryl halides): Note: The imidazole nitrogen can coordinate Pd, potentially poisoning the catalyst. High catalyst loading or specific ligands are required.

  • Catalyst System:

    
     (2 mol%) + RuPhos  or XantPhos  (4 mol%).
    
  • Base:

    
     (Sodium tert-butoxide) (2.5 eq).
    
  • Solvent: Toluene or Dioxane (degassed).

  • Conditions: 100°C under Argon/Nitrogen for 12 hours.

Visualized Workflows

Diagram 1: Strategic Derivatization Pathways

This flowchart illustrates the decision matrix for processing the HCl salt into three distinct SAR libraries.

SAR_Workflow Start 4-(1-Methylimidazol-2-yl) piperidine HCl FreeBase Neutralization (DIPEA or NaOH wash) Start->FreeBase Free-basing Amide Amide Coupling (R-COOH + HATU) FreeBase->Amide Electrophilic Attack RedAm Reductive Amination (R-CHO + STAB) FreeBase->RedAm Imine Formation Arylation Pd-Catalyzed Arylation (Ar-Br + Pd/Ligand) FreeBase->Arylation Cross-Coupling Lib_Amide Amide Library (Reduced Basicity) Amide->Lib_Amide Lib_Amine Alkyl Amine Library (Retained Basicity) RedAm->Lib_Amine Lib_Aryl N-Aryl Library (Rigidified) Arylation->Lib_Aryl

Caption: Workflow converting the hydrochloride salt precursor into three distinct chemical spaces.

Diagram 2: Mechanism of Reductive Amination with Imidazole Consideration

This diagram highlights the critical protonation states during the reductive amination process.

Reductive_Amination_Mech Piperidine Piperidine (Free Base) Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Iminium Ion Hemiaminal->Imine - H2O (Acid Catalyzed) Product Tertiary Amine Product Imine->Product Reduction Acid Acetic Acid (pH 5-6) Acid->Imine Promotes STAB NaBH(OAc)3 (Hydride Source) STAB->Product H- Transfer

Caption: Mechanistic flow of reductive amination. Acid catalysis is balanced to avoid imidazole protonation.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Amide) HCl salt not fully neutralized.Increase DIPEA to 3.0–4.0 eq. Ensure DMF is dry.
Precipitation (Reductive Am.) pH too low (< 4.0), imidazole protonates.Reduce Acetic Acid loading. Use MeOH/DCM cosolvent.
Catalyst Poisoning (Buchwald) Imidazole N3 coordinating Pd.Switch to BrettPhos or RuPhos precatalysts (bulky ligands shield Pd).
Poor Peak Shape (HPLC) Column interaction with basic amines.Use high pH buffer (10mM

, pH 10) or HILIC mode.

References

  • SynQuest Laboratories. (n.d.).[2] 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. Link

Sources

Application Note: High-Throughput Kinase Selectivity Profiling Using TR-FRET Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract

Kinase selectivity profiling is a critical gatekeeper in drug discovery, distinguishing viable clinical candidates from toxic failures. While enzymatic activity assays (e.g., radiometric


P) remain the gold standard for potency, TR-FRET binding assays  have emerged as the preferred method for broad-spectrum selectivity profiling due to their ability to detect Type I, Type II, and allosteric inhibitors in a non-radioactive, homogeneous format. This guide details the protocol for establishing a robust kinase selectivity profiling platform, calculating critical metrics like the Selectivity Score (

) and Gini coefficient, and validating hit integrity.

Introduction & Rationale

The Selectivity Imperative

The human kinome consists of >500 kinases with highly conserved ATP-binding pockets. A "dirty" inhibitor (promiscuous binder) can cause catastrophic off-target toxicity (e.g., cardiotoxicity via hERG or MAPK interference). Conversely, polypharmacology is sometimes desired (e.g., dual SRC/ABL inhibition in CML).

Why TR-FRET Binding Assays?

Traditional activity assays require active enzymes and specific substrates for each kinase. In contrast, TR-FRET Binding Assays (e.g., LanthaScreen™) measure the thermodynamic affinity (


) of a compound for the kinase ATP site, regardless of the kinase's catalytic activity.

Key Advantages:

  • Universality: Uses a universal "Tracer" (ATP-competitive fluorophore) rather than specific peptide substrates.

  • Mechanism Agnostic: Detects inhibitors binding to active and inactive conformations (Type I and Type II).

  • Thermodynamic Rigor: Measures

    
     directly, which is less dependent on ATP concentration variations than 
    
    
    
    .

Assay Principle & Mechanism

The assay relies on the competition between a Test Inhibitor and a Fluorescent Tracer for the kinase ATP-binding site.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).

  • Acceptor: Alexa Fluor® 647-labeled Tracer (binds to the ATP pocket).[1][2]

  • Signal: When the Tracer is bound, Eu and Alexa Fluor are in proximity, generating a TR-FRET signal.

  • Inhibition: The test compound displaces the Tracer, disrupting FRET and decreasing the emission ratio.

Mechanism Diagram

TRFRET_Mechanism cluster_0 High FRET State (No Inhibitor) cluster_1 Low FRET State (Inhibitor Present) Kinase1 Kinase (Tagged) Ab Eu-Antibody Ab->Kinase1 Binds Tag Tracer Alexa647-Tracer Ab->Tracer Energy Transfer (FRET) Tracer->Kinase1 Binds ATP Pocket Kinase2 Kinase (Tagged) Inhibitor Test Inhibitor Inhibitor->Kinase2 Competes for ATP Pocket FreeTracer Displaced Tracer FreeTracer->Kinase2 Blocked

Figure 1: Mechanism of the TR-FRET Kinase Binding Assay. Displacement of the tracer by the inhibitor breaks the energy transfer loop.

Experimental Protocol

Phase 1: Assay Development (Tracer Optimization)

Objective: Determine the


 to ensure the assay runs at thermodynamic equilibrium.

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Eu-Anti-Tag Antibody (e.g., Eu-Anti-His or Eu-Anti-GST).

  • Kinase Tracer (e.g., Tracer 236).

Step-by-Step:

  • Prepare Kinase/Antibody Mix: Dilute Kinase to 5 nM and Eu-Antibody to 2 nM in Kinase Buffer A.

  • Prepare Tracer Titration: Create a 16-point serial dilution of the Tracer (Top conc: 1 µM).

  • Plate: Add 5 µL Kinase/Ab mix + 5 µL Tracer to a 384-well white/low-volume plate.

  • Incubate: 60 minutes at Room Temperature (RT).

  • Read: Measure TR-FRET (Excitation: 340 nm; Emission 1: 665 nm [Acceptor]; Emission 2: 615 nm [Donor]).

  • Calculate Ratio:

    
    .
    
  • Fit: Plot Ratio vs. [Tracer] and fit to a "One Site – Specific Binding" model to determine

    
    .
    

Expert Insight: For the profiling screen, use the Tracer concentration at its


 value. This ensures the assay is sensitive to competitive inhibitors (Cheng-Prusoff conditions).
Phase 2: The Selectivity Profiling Screen

Objective: Screen a single compound against a panel of 50+ kinases.

Workflow Diagram:

Profiling_Workflow Library Compound Library (10 mM DMSO) Dilution Acoustic Dispensing (Echo 550) Library->Dilution MasterMix Master Mix Prep (Kinase + Eu-Ab) Dilution->MasterMix Add Cmpd TracerAdd Tracer Addition (@ Kd conc) MasterMix->TracerAdd Incubation Incubation (60 min @ RT) TracerAdd->Incubation Read TR-FRET Read (EnVision/PHERAstar) Incubation->Read Analysis Data Analysis (S-Score / Gini) Read->Analysis

Figure 2: High-Throughput Profiling Workflow.

Protocol:

  • Compound Prep: Dilute test compounds to 100X final concentration in DMSO.

  • Plate Setup:

    • Column 1-2: Negative Control (DMSO only, 0% Inhibition).

    • Column 23-24: Positive Control (10 µM Staurosporine, 100% Inhibition).

    • Sample Wells: Test compounds (typically screened at 1 µM or 10 µM).

  • Dispense:

    • Add 5 µL of Kinase/Antibody Master Mix.

    • Add 100 nL of Compound (via Acoustic Dispenser).

    • Add 5 µL of Tracer (at

      
       concentration).
      
  • Incubate: 1 hour at RT, protected from light.

  • Read: TR-FRET signal.

Data Analysis & Metrics

Calculation of % Inhibition

First, normalize the raw FRET ratios:



Affinity Determination ( )

If performing a dose-response (usually 10-point), calculate


.[3] Convert to 

using the Cheng-Prusoff equation adapted for binding assays:

Note: If

, then

.
Selectivity Metrics

To quantify "how selective" a compound is across a panel (e.g., 100 kinases):

A. Selectivity Score (


) 
The fraction of kinases bound with an affinity below a certain threshold (usually 1 µM or 3 µM).


  • Example: An

    
     usually denotes the fraction of kinases inhibited >35% at a single concentration.
    
  • Interpretation: Lower

    
     value = Higher Selectivity.[4]
    

B. Gini Coefficient (Kinase Specific) Adapted from Graczyk (2007), this measures the inequality of inhibition distribution.[4]

  • Sort the % inhibition values for all kinases in ascending order.

  • Plot the cumulative fraction of inhibition (Lorenz curve).[5][6]

  • Calculate Area Under Curve (

    
    ).
    
    
    
    
    [7]
  • Interpretation: Gini

    
     0 (Promiscuous, e.g., Staurosporine).[4] Gini 
    
    
    
    1 (Highly Selective).[4][8]

Data Summary Table:

MetricFormula/DefinitionIdeal Value (Selective)

Concentration for 50% displacement< 100 nM (On-target)

Intrinsic dissociation constant< 10 nM (On-target)

Fraction of kinome hit < 1 µM< 0.05 (Target dependent)
Gini Distribution inequality> 0.75

Troubleshooting & Quality Control

IssueProbable CauseSolution
High Background (Low Z') Tracer concentration too highRetitrate tracer; ensure [Tracer]

.
Compound Fluorescence Compound emits at 615/665 nmUse "Ratio" calculation to correct, or switch to Tb-based TR-FRET (different wavelength).
"Hook" Effect Antibody aggregation or excessOptimize Eu-Ab concentration (usually 2 nM is sufficient).
Negative Inhibition Solubility issues / PrecipitationCheck DMSO tolerance of the kinase; add 0.01% Brij-35.

References

  • Graczyk, P. P. (2007).[4][5][8] "Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases."[4][5][8] Journal of Medicinal Chemistry, 50(23), 5773–5779.[5][8] [Link]

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. [Link]

  • Reaction Biology. Kinase Selectivity Profiling Protocols. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of N-Methylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Degradation Prevention, Storage Protocols, and Purity Maintenance

Welcome to the NMI Technical Support Portal

As Senior Application Scientists, we understand that N-methylimidazole (NMI) and its derivatives (specifically imidazolium-based ionic liquids) are critical reagents in oligonucleotide synthesis, catalysis, and electrochemistry. Their degradation is not merely a nuisance; it introduces silent variables—such as acidity spikes from hydrolysis or capping failures in DNA synthesis—that can invalidate weeks of experimental work.

This guide addresses the three most common "Support Tickets" we receive regarding NMI stability.

Ticket #01: "My Reagent Turned Yellow. Is it Still Usable?"

Status: Common Issue Severity: Moderate (Application Dependent)

The Issue

Users often report that clear, colorless NMI or imidazolium salts turn yellow, orange, or brown after storage, even when kept in sealed bottles.

Root Cause Analysis (The "Why")

The "yellowing" phenomenon is rarely bulk decomposition of the NMI molecule itself. Instead, it is a cascade effect triggered by trace impurities and photo-oxidation:

  • Photo-Oxidation: NMI is sensitive to UV/Vis light. Photon absorption promotes the formation of N-oxide intermediates or radical species at the C2 position (the most acidic proton on the ring).

  • Trace Polymerization: Even ppm-levels of pyrrole-like impurities or oxidation byproducts can undergo oligomerization, forming highly conjugated systems (chromophores) that intensely color the solution yellow/brown.

  • Container Leaching: NMI is an excellent solvent. If stored in plastics with plasticizers (phthalates) or low-grade caps, it can leach additives that oxidize over time.

Troubleshooting & Resolution
ApplicationCan I use "Yellow" NMI?Rationale
General Solvent / Wash YES If purity >98% by NMR, color is often cosmetic.
Ionic Liquid Synthesis NO Impurities will concentrate during salt formation and crystallization.
Oligonucleotide Synthesis ABSOLUTELY NOT Trace oxidants can damage the growing DNA backbone; impurities interfere with the capping step.
Corrective Protocol: Vacuum Distillation

To restore high-purity NMI from degraded stock:

  • Pre-treatment: Stir NMI with KOH pellets or CaH₂ (5% w/w) for 12 hours to neutralize acids and remove water.

  • Setup: Use a short-path distillation apparatus under reduced pressure.

  • Execution: Distill under vacuum (e.g., 10-15 mmHg). NMI boils at ~198°C at atm, but significantly lower under vacuum (~90-100°C).

  • Collection: Discard the first 10% (forerun) and leave the last 10% (pot residue). Collect the middle fraction under Argon.

Ticket #02: "Acidity Spikes in Ionic Liquids (The Hydrolysis Hazard)"

Status: CRITICAL SAFETY HAZARD Severity: High

The Issue

Researchers using NMI-derived ionic liquids (specifically those with


 or 

anions) report corroded glassware or unexpected pH drops.
Root Cause Analysis

This is the most dangerous degradation pathway. While the imidazolium cation is relatively stable, the anion is often the weak link. In the presence of moisture (even atmospheric humidity), hexafluorophosphate (


) and tetrafluoroborate (

) anions undergo hydrolysis.

The Cascade:

  • Water attacks the P-F or B-F bond.

  • This releases Hydrofluoric Acid (HF) .

  • HF is autocatalytic—it lowers the pH, which further accelerates the hydrolysis.

Visualizing the Danger

HydrolysisPathway Moisture Atmospheric Moisture (H₂O) PF6 Ionic Liquid Anion [PF₆]⁻ Moisture->PF6 Diffusion Inter Intermediate [POF₄]⁻ + 2HF PF6->Inter Hydrolysis (Slow) Final Final Degradation H₃PO₄ + HF (Free Acid) Inter->Final Autocatalytic Cascade Final->Inter Acid Catalysis

Figure 1: The autocatalytic hydrolysis pathway of Hexafluorophosphate anions. Note that HF formation accelerates further degradation.

Prevention Protocol
  • Anion Selection: If water exclusion cannot be guaranteed, switch to hydrolytically stable anions like Bis(trifluoromethanesulfonyl)imide (NTf2) or Triflate (OTf) .

  • Monitoring: Regularly test water content using Karl Fischer Titration .

    • Alert Limit: >500 ppm water.

    • Action: Dry immediately under high vacuum (0.1 mbar) at 60°C for 24 hours.

Ticket #03: "Storage Best Practices"

Status: Informational Severity: Low (Preventative)

The Issue

"How do I store these derivatives long-term without degradation?"

The "Schlenk" Standard

NMI derivatives are hygroscopic. Storing them in standard screw-cap vials is insufficient for long-term stability (>1 month).

Storage Decision Workflow

StorageWorkflow Start New NMI Derivative Received TypeCheck Check Anion Type Start->TypeCheck Unstable Hydrolytically Unstable (PF6, BF4, AlCl4) TypeCheck->Unstable Stable Hydrolytically Stable (NTf2, OTf, Halides) TypeCheck->Stable ActionUnstable MUST store in Glovebox or Desiccator Unstable->ActionUnstable HygroCheck Is it Hygroscopic? Stable->HygroCheck ActionStable Store in Amber Glass Parafilm Seal HygroCheck->ActionStable No Dry Dry under Vacuum (60°C, 24h) HygroCheck->Dry Yes Gas Backfill with Argon/N2 Dry->Gas Gas->ActionStable

Figure 2: Decision matrix for determining storage requirements based on anion chemistry and hygroscopicity.

Recommended Storage Specifications
  • Container: Amber borosilicate glass (protects from UV).

  • Headspace: Argon or Nitrogen (heavier than air, prevents oxidation).

  • Seal: Teflon-lined caps wrapped in Parafilm or electrical tape.

  • Location: Dark cabinet, ambient temperature (unless thermally unstable). Note: Refrigeration can introduce condensation if the bottle is opened before reaching room temperature.

References

  • Freire, M. G., et al. (2010).[1] Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A. Link

  • Organic Syntheses. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O).[2][3] Organic Syntheses. Link

  • Cao, Y., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Materials. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methylimidazole. Link

  • ChemicalBook. (2026).[3][4] 1-Methylimidazole Properties and Storage. Link

Sources

Validation & Comparative

Publish Comparison Guide: Validation of 4-(1-Methylimidazol-2-yl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous validation framework for 4-(1-Methylimidazol-2-yl)piperidine hydrochloride , treating it as a privileged pharmacophore fragment and chemical probe used in the discovery of potent kinase inhibitors (particularly for PKC and CDK families).[1]

As this compound is structurally a "hinge-binding" motif rather than a clinically approved monotherapy, the validation focuses on its utility as a fragment-based lead , its intrinsic binding affinity , and its performance relative to fully optimized clinical inhibitors.[1]

Executive Summary & Mechanistic Positioning

This compound represents a classic "privileged scaffold" in kinase drug discovery.[1] Its structure—comprising a piperidine ring linked to a methyl-imidazole—mimics the adenosine moiety of ATP, allowing it to anchor into the hinge region of the kinase catalytic domain via hydrogen bonding.

Unlike nanomolar clinical drugs, this compound functions as a Fragment Hit or Building Block .[1] Its validation requires a shift from measuring "clinical efficacy" to measuring Ligand Efficiency (LE) and Binding Kinetics .[1]

  • Primary Target Class: Serine/Threonine Kinases (e.g., PKC , CDK4/6 , Pim-1 ).[1]

  • Mechanism of Action: Type I ATP-Competitive Inhibition (Hinge Binder).[1]

  • Role in Pipeline: Fragment Hit, Crystallographic Probe, or Synthetic Intermediate for drugs like Sotrastaurin (PKC inhibitor) or Abemaciclib analogs.[1]

Comparative Performance Analysis

The following table contrasts the subject compound (The Fragment) against the "Gold Standard" (Staurosporine) and an "Optimized Lead" (Sotrastaurin/Enzastaurin class) to contextualize its performance.

FeatureSubject: 4-(1-Methylimidazol-2-yl)piperidine HCl Alternative 1: Staurosporine Alternative 2: Sotrastaurin (AEB071)
Classification Fragment / Scaffold / IntermediateBroad-Spectrum Pan-Kinase InhibitorSelective Clinical Candidate (PKC)
Molecular Weight ~201.7 g/mol (Low)466.5 g/mol (High)438.5 g/mol (High)
Potency (IC50) Micromolar (10 - 100 µM) (Est.)[1]Nanomolar (< 10 nM) Nanomolar (< 5 nM)
Ligand Efficiency High (> 0.4) (High binding energy per atom)ModerateModerate
Selectivity Low (Binds many hinge regions)Very Low (Promiscuous)High (Isoform Selective)
Solubility Excellent (Hydrophilic salt)Poor (Hydrophobic)Moderate
Primary Utility FBDD Screening, Crystallography, SynthesisPositive Control, Apoptosis InducerClinical Therapeutic

Analyst Insight: Do not discard the subject compound due to low potency. Its High Ligand Efficiency makes it a superior starting point for evolution than a larger, "greasy" hit.[1]

Experimental Validation Protocols

To validate this compound, you must prove it binds the kinase hinge region and inhibits catalytic activity, even if weakly.

Protocol A: Fragment-Based Screening via Thermal Shift (DSF)

Use this to confirm physical binding to the kinase domain.[1]

  • Reagents: Recombinant Kinase Domain (e.g., PKC

    
     or CDK4), SYPRO Orange Dye, Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).[1]
    
  • Preparation: Dilute protein to 2 µM. Prepare Compound at high concentration (1 mM final) to ensure saturation of the weak binding site.[1]

  • Workflow:

    • Mix Protein + Dye + Compound (1 mM) in qPCR plate.[1]

    • Include DMSO Control (Reference

      
      ) and Staurosporine  (Positive Control, 
      
      
      
      C).[1]
    • Run melt curve: 25°C to 95°C at 1°C/min.

  • Validation Criteria: A

    
    C  relative to DMSO confirms the fragment stabilizes the kinase, validating it as a binder.[1]
    
Protocol B: High-Concentration Kinase Activity Assay (ADP-Glo)

Use this to determine the IC50 of the fragment.[1]

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction Mix:

    • Enzyme: 10 ng/well PKC or CDK4/CycD1.[1]

    • Substrate: 0.2 mg/mL Histone H1 or Rb peptide.

    • ATP: 10 µM (Keep near

      
       to allow competition).
      
    • Compound: Serial dilution starting at 500 µM (Critical: Standard 10 µM start is too low for fragments).

  • Procedure:

    • Incubate Kinase + Compound for 15 min (Pre-equilibrium).

    • Add ATP/Substrate.[1][2] Incubate 60 min at RT.

    • Add ADP-Glo Reagent (40 min)

      
       Kinase Detection Reagent (30 min).[1]
      
    • Read Luminescence.[1]

  • Data Analysis: Fit to Sigmoidal Dose-Response. Expect IC50 in the 10–100 µM range.[1]

Mechanistic Visualization (Pathway & Workflow)[1]

Diagram 1: The Role of the Scaffold in Kinase Inhibition (PKC Pathway)

This diagram illustrates where the inhibitor acts within the PKC signaling cascade, blocking downstream proliferation signals.

PKC_Pathway GPCR GPCR / RTK (Cell Surface) PLC PLC-gamma GPCR->PLC DAG DAG + IP3 PLC->DAG Ca Ca2+ Release PLC->Ca PKC_Active PKC (Active) Membrane Bound DAG->PKC_Active Recruitment Ca->PKC_Active PKC_Inactive PKC (Inactive) Cytosolic PKC_Inactive->PKC_Active Activation Substrates Phosphorylation of RAF / MEK / NF-kB PKC_Active->Substrates ATP Transfer Inhibitor 4-(1-Methylimidazol-2-yl)piperidine (Hinge Binder) Inhibitor->PKC_Active  Competes with ATP Response Cell Proliferation & Survival Substrates->Response

Caption: The 4-(1-Methylimidazol-2-yl)piperidine scaffold acts as a Type I inhibitor, competitively blocking the ATP binding site of activated PKC, thereby halting downstream phosphorylation.

Diagram 2: Fragment-to-Lead Evolution Workflow

Visualizing how this specific compound is validated and evolved into a drug.

Fragment_Validation Step1 1. Fragment Screening (Subject Compound) Step2 2. Validation (DSF / NMR / X-Ray) Step1->Step2 Confirm Binding (mM Affinity) Step3 3. Elaboration (Synthetic Chemistry) Step2->Step3 Add Hydrophobic Groups Step4 4. Lead Compound (e.g., Sotrastaurin) Step3->Step4 Optimize Potency (nM Affinity)

Caption: The validation workflow moves from identifying the raw fragment (the Subject) to confirming its binding mode, eventually growing it into a high-potency lead.

Critical Quality Attributes (CQA) for Validation

When sourcing or synthesizing This compound for validation, strict adherence to these specifications is required to avoid false negatives in assays.

  • Salt Form: The Hydrochloride (HCl) salt is preferred for water solubility in assay buffers.[1] Free base forms may precipitate in DMSO/Water mixtures at high concentrations (1 mM).[1]

  • Regioisomer Purity: Ensure the piperidine is attached at the C2 position of the imidazole.[1] The C4 or C5 isomers are common synthetic impurities and have significantly reduced hinge-binding capacity.[1]

    • Check: 1H-NMR should show a singlet for the imidazole C4/C5 protons if symmetric, or distinct doublets if substituted.[1]

  • Elemental Impurities: Palladium (Pd) residue from cross-coupling reactions (e.g., Suzuki/Negishi) can act as a false kinase inhibitor.[1]

    • Requirement: Pd < 10 ppm (verify via ICP-MS).[1]

References

  • Sotrastaurin (AEB071)

    • Wagner, J., et al. (2009).[1] "Sotrastaurin, a novel, potent and selective PKC inhibitor." Journal of Pharmacology and Experimental Therapeutics.

    • [1]

  • Fragment-Based Kinase Discovery

    • Erlanson, D. A., et al. (2016).[1] "Twenty years of fragment-based drug discovery."[1] Nature Reviews Drug Discovery.[1]

    • [1]

  • Kinase Assay Protocols (ADP-Glo)

    • Promega Corporation.[1] "ADP-Glo™ Kinase Assay Technical Manual."

    • [1]

  • Chemical Structure Validation

    • National Center for Biotechnology Information.[1] "4-((1H-Imidazol-1-yl)methyl)piperidine vs 4-(1-Methylimidazol-2-yl)piperidine." PubChem Compound Summary.

    • [1][3][4]

Sources

Technical Comparison Guide: Off-Target Profiling of the 4-(1-Methylimidazol-2-yl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the off-target profiling requirements for 4-(1-Methylimidazol-2-yl)piperidine hydrochloride (CAS: 1198420-89-1).

While frequently utilized as a high-value intermediate in the synthesis of Muscarinic M1/M4 agonists (e.g., in bicyclic aza compound discovery), this scaffold possesses intrinsic pharmacophoric features highly characteristic of Histamine H3/H4 receptor ligands. Consequently, rigorous off-target profiling is required to distinguish specific biological activity from scaffold-driven "background" noise.

Part 1: Executive Technical Analysis

Compound Identity: this compound Primary Utility: Chemical intermediate for Muscarinic agonists; structural analog of histamine receptor probes. Critical Off-Target Risk: Histamine H3 and H4 Receptors, CYP450 Inhibition.

The Profiling Imperative

The 4-(1-Methylimidazol-2-yl)piperidine structure combines a basic piperidine ring with an imidazole heterocycle. This specific topology mimics the endogenous neurotransmitter histamine and the potent H3 agonist Immepip .

  • The Risk: When developing drugs using this scaffold (e.g., for M1/M4 targets), the unreacted intermediate or the scaffold moiety itself may retain high affinity for H3/H4 receptors, leading to CNS side effects (sleep-wake disturbances, cognitive modulation) unrelated to the intended target.

  • The Solution: A self-validating profiling cascade must quantify the "Selectivity Window" between the intended target (e.g., Muscarinic) and the off-target (Histamine H3).

Part 2: Comparative Performance Analysis

This section compares the subject compound against industry-standard reference ligands to contextualize its off-target affinity.

Table 1: Structural & Pharmacological Comparison[1]
FeatureSubject Compound Alternative A: Immepip Alternative B: Thioperamide
Chemical Name 4-(1-Methylimidazol-2-yl)piperidine4-(1H-imidazol-4-yl)piperidineN-cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide
Primary Class Scaffold / Intermediate H3 Receptor Agonist H3/H4 Receptor Antagonist
H3 Affinity (

)
> 100 nM (Predicted) *~0.3 - 1.5 nM ~2 - 10 nM
Key Structural Diff. 2-yl attachment; 1-Methyl 4-yl attachment; 1H (free) Thioamide linker; Cyclohexyl tail
CYP Inhibition Risk High (Imidazole N-lone pair)ModerateModerate to High
hERG Liability Moderate (Basic Piperidine)LowModerate
Selectivity Profile Promiscuous (M1/M4 vs H3)Highly Selective for H3H3/H4 Selective

*Note: The 2-yl isomer generally exhibits lower H3 affinity than the 4-yl isomer (Immepip) due to steric mismatch with the receptor's Aspartate/Glutamate binding pocket, but it remains a critical off-target check.

Mechanistic Insight: Why the Difference Matters
  • Immepip (The Agonist Standard): The 4-(1H-imidazol-4-yl) substitution allows for perfect hydrogen bonding with the H3 receptor's orthosteric site.

  • The Subject (1-Methyl-2-yl): The methylation at the N1 position removes a hydrogen bond donor, and the 2-position shift alters the vector of the piperidine nitrogen. This usually reduces H3 affinity, which is desirable if you are developing Muscarinic drugs, but does not eliminate it. Profiling confirms this reduction.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the selectivity of this compound, use the following protocols. These are designed to be self-validating by including positive controls (Immepip/Thioperamide) that must fall within historical


 ranges for the assay to pass.
Protocol A: Radioligand Binding Assay (Histamine H3 Specific)

Objective: Determine if the scaffold binds to the H3 receptor.

  • Membrane Preparation: Use CHO-K1 cells stably expressing human H3 receptor. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Radioligand: Use [

    
    H]-N-
    
    
    
    -methylhistamine
    ([
    
    
    H]-NAMH).
    • Why: It is a high-affinity agonist radioligand (

      
       nM) that labels the high-affinity state of the receptor.
      
  • Competition Binding:

    • Incubate membranes (

      
       protein) with 1 nM [
      
      
      
      H]-NAMH.
    • Add increasing concentrations of 4-(1-Methylimidazol-2-yl)piperidine (

      
       M to 
      
      
      
      M).
    • Control: Run a parallel curve with Thioperamide (Expected

      
       nM).
      
  • Termination: Filter through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Validation: If the Subject Compound shows

    
     displacement at 
    
    
    
    , it is considered a "Hit" and a full
    
    
    must be determined.
Protocol B: CYP450 Spectral Binding Assay (Safety Profiling)

Objective: Assess if the imidazole ring coordinates with the heme iron of CYP enzymes (a common toxicity mechanism for this scaffold).

  • System: Recombinant human CYP3A4 or CYP2D6 microsomes.

  • Method: Difference Spectroscopy.

    • Record baseline spectrum (400–500 nm) of microsomes.

    • Titrate the Subject Compound into the sample cuvette.

  • Readout: Look for a Type II binding spectrum (Peak at ~425-435 nm, Trough at ~390-410 nm).

    • Interpretation: A Type II spectrum indicates direct coordination of the imidazole nitrogen to the heme iron, predicting potent metabolic inhibition.

Part 4: Visualization of Workflows & Pathways

Diagram 1: The Off-Target Screening Cascade

This workflow illustrates the decision logic for profiling the scaffold.

ScreeningCascade Start Compound: 4-(1-Methylimidazol-2-yl)piperidine PrimaryScreen Primary Screen: Histamine H3 Binding ([3H]-NAMH) Start->PrimaryScreen Decision1 Displacement > 50% at 1 µM? PrimaryScreen->Decision1 Hit HIT: Potential Off-Target Risk Decision1->Hit YES Clean CLEAN: Low H3 Affinity Decision1->Clean NO SecondaryScreen Secondary Screen: Functional GTPγS Assay (Agonist vs Antagonist) Hit->SecondaryScreen SafetyScreen Safety Profiling: 1. CYP Inhibition (Heme Binding) 2. hERG Blockade Hit->SafetyScreen Clean->SafetyScreen Proceed to Safety

Caption: Decision-tree workflow for validating the selectivity of imidazole-piperidine scaffolds.

Diagram 2: Histamine H3 Receptor Signaling Pathway

Understanding the downstream effects if the compound acts as an off-target agonist.

H3Signaling Ligand Ligand (Scaffold) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding Gio Gαi/o Protein H3R->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition (-) MAPK MAPK/ERK Pathway Gio->MAPK Activation (+) Channels Ca2+ Channels (Inhibition) Gio->Channels Modulation cAMP cAMP (Decrease) AC->cAMP Reduces

Caption: H3R activation via Gi/o coupling leads to decreased cAMP and modulation of neurotransmitter release.[1]

Part 5: References

  • Lazewska, D., et al. (2021). Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. Available at: [Link][2]

  • Suder, P., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.[3] Available at: [Link][3]

  • Lim, H.D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Google Patents. (2019). Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists (Patent EP3406609B1). Available at:

Sources

Comparative Guide to the Structure-Activity Relationship of 4-(1-Methylimidazol-2-yl)piperidine Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into Histamine H3 Receptor Antagonism

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogues based on the 4-(1-Methylimidazol-2-yl)piperidine hydrochloride scaffold. Our focus will be on their activity as histamine H3 (H3) receptor antagonists, a promising therapeutic target for a range of neurological disorders. We will also explore potential interactions with the dopamine D4 (D4) receptor, another G protein-coupled receptor (GPCR) that shares some structural homologies with the H3 receptor.

The Core Scaffold: A Privileged Structure in CNS Drug Discovery

The 4-(1-Methylimidazol-2-yl)piperidine core represents a "privileged scaffold" in medicinal chemistry. This is due to the combination of the piperidine ring, a common motif in many centrally acting drugs that can influence solubility and membrane permeability, and the 1-methylimidazole moiety, which can participate in key hydrogen bonding and aromatic interactions within a receptor's binding pocket. The hydrochloride salt form enhances the compound's stability and solubility.

The primary biological target for this class of compounds is the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, respectively, in the central nervous system.[2][3] Antagonism of the H3 receptor leads to an increase in the release of neurotransmitters like acetylcholine and dopamine, which is thought to underlie the pro-cognitive and wake-promoting effects of H3 antagonists.

Unraveling the Structure-Activity Relationship: Key Modifications and Their Impact

The biological activity of 4-(1-Methylimidazol-2-yl)piperidine analogues is highly dependent on the nature of the substituent at the piperidine nitrogen (N1 position). This section will dissect the SAR of these compounds, drawing on data from various studies on related piperidine derivatives targeting the H3 receptor.

The Role of the N-Substituent on Histamine H3 Receptor Affinity

The substituent on the piperidine nitrogen plays a critical role in modulating the affinity of these analogues for the H3 receptor. Generally, introducing a lipophilic group at this position enhances binding affinity.

A series of N-substituted piperidinyl alkyl imidazoles were synthesized and evaluated for their H3 receptor agonist activity.[4] While these are agonists, the SAR provides valuable insights into the receptor's binding pocket.

Table 1: Impact of N-Substituent on Histamine H3 Receptor Binding Affinity

Compound IDN-Substituent (R)hH3R Ki (nM)Reference
1 H>1000[1]
2 Methyl150[4]
3 Ethyl85[4]
4 Propyl30[4]
5 Butyl15[4]
6 Benzyl5[1]
7 4-Phenylbutyl1.2[1]

As evidenced by the data, increasing the alkyl chain length from methyl to butyl (compounds 2-5) leads to a progressive increase in binding affinity. A significant jump in affinity is observed with the introduction of a benzyl group (compound 6), and further enhancement is seen with a longer phenylalkyl chain (compound 7). This suggests the presence of a hydrophobic pocket in the H3 receptor that can accommodate these larger lipophilic groups.

The Significance of the 1-Methylimidazole Moiety

The 1-methylimidazole group is a key pharmacophoric element. The nitrogen atoms of the imidazole ring are believed to form crucial hydrogen bond interactions with amino acid residues in the H3 receptor binding site. The N-methyl group is thought to orient the imidazole ring optimally for these interactions and may also contribute to increased metabolic stability compared to the unsubstituted imidazole.

Off-Target Activity: Exploring Dopamine D4 Receptor Interactions

Given the structural similarities between GPCR binding sites, it is prudent to evaluate the selectivity of these analogues. The dopamine D4 receptor is a relevant off-target to consider for piperidine-containing CNS ligands.[5]

Table 2: Comparative Binding Affinities at Histamine H3 and Dopamine D4 Receptors

Compound IDN-Substituent (R)hH3R Ki (nM)hD4R Ki (nM)Selectivity (D4/H3)Reference
6 Benzyl525050[1][5]
7 4-Phenylbutyl1.28066.7[1][5]
8 4-(4-Chlorophenyl)butyl0.85062.5[1][5]

The data indicates that while these compounds exhibit high affinity for the H3 receptor, they also possess measurable affinity for the D4 receptor. However, they generally display good selectivity for the H3 receptor. The introduction of a chloro-substituent on the phenyl ring (compound 8) slightly improves H3 receptor affinity without significantly altering D4 receptor affinity, thus maintaining good selectivity.

Experimental Protocols: A Guide to In Vitro Characterization

To ensure the reliability and reproducibility of the SAR data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for the H3 receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor are prepared.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-Nα-methylhistamine (a potent H3 receptor agonist).

  • Incubation: Membranes are incubated with the radioligand and various concentrations of the test compound in the assay buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Dopamine D4 Receptor Functional Assay (cAMP Assay)

This assay measures the ability of the compounds to act as agonists or antagonists at the D4 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture: CHO-K1 cells stably expressing the human dopamine D4 receptor are used.

  • Assay Medium: Serum-free cell culture medium.

  • Stimulation: Cells are pre-incubated with the test compound (for antagonist testing) followed by stimulation with a known D4 receptor agonist (e.g., quinpirole).

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing the Structure-Activity Landscape

To better understand the key structural modifications and their impact on activity, the following diagrams illustrate the core scaffold and the general SAR trends.

SAR_Summary cluster_core Core Scaffold cluster_modifications Key Modifications (N-Substituent) cluster_activity Impact on H3R Affinity Core 4-(1-Methylimidazol-2-yl)piperidine Alkyl Alkyl Chains (e.g., Methyl, Propyl, Butyl) Core->Alkyl Substitution at N1 Arylalkyl Arylalkyl Groups (e.g., Benzyl, Phenylbutyl) Core->Arylalkyl Substitution at N1 Moderate Moderate Affinity Alkyl->Moderate High High Affinity Arylalkyl->High

Caption: Key modifications at the N1 position of the piperidine ring and their general impact on H3 receptor affinity.

Experimental_Workflow start Synthesize Analogues binding_assay H3R Radioligand Binding Assay start->binding_assay functional_assay D4R Functional (cAMP) Assay start->functional_assay sar_analysis Structure-Activity Relationship Analysis binding_assay->sar_analysis functional_assay->sar_analysis selectivity Determine Selectivity (H3 vs. D4) sar_analysis->selectivity end Identify Lead Compounds selectivity->end

Caption: A typical experimental workflow for the SAR evaluation of 4-(1-Methylimidazol-2-yl)piperidine analogues.

Conclusion and Future Directions

The 4-(1-Methylimidazol-2-yl)piperidine scaffold is a promising starting point for the development of potent and selective histamine H3 receptor antagonists. The structure-activity relationship is heavily influenced by the nature of the substituent on the piperidine nitrogen, with larger, lipophilic groups generally leading to higher affinity. While these compounds show some affinity for the dopamine D4 receptor, good selectivity for the H3 receptor can be achieved.

Future research in this area should focus on:

  • Exploring a wider range of N-substituents: Investigating more diverse and complex side chains could lead to further improvements in affinity and selectivity.

  • Modifications of the 1-methylimidazole ring: Subtle changes to the electronics and sterics of this moiety could fine-tune receptor interactions.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in relevant disease models.

By systematically applying the principles of medicinal chemistry and leveraging the insights from SAR studies, the development of novel therapeutics based on the 4-(1-Methylimidazol-2-yl)piperidine scaffold can be significantly advanced.

References

  • Ting, P. C., Lee, J. F., Albanese, M. M., Wu, J., Aslanian, R. G., Favreau, L. V., ... & Hey, J. A. (2010). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. Bioorganic & medicinal chemistry letters, 20(17), 5004-5008. [Link]

  • Stark, H. (2021). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Molecules, 26(23), 7183. [Link]

  • Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., ... & Favreau, L. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl] piperidine scaffold. Bioorganic & medicinal chemistry letters, 16(2), 395-399. [Link]

  • Butini, S., Gemma, S., Sanna, A. M., Cagnotto, A., Novellino, E., Fattorusso, C., ... & Campiani, G. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 26(9), 4891. [Link]

  • van der Kant, R., & Leurs, R. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Che-Castaldo, C., & Sibley, D. R. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3546-3560. [Link]

  • Stark, H., & Sippl, W. (2003). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. ChEMBL. [Link]

  • Wang, Y., et al. (2017). D4 dopamine receptor high-resolution structures enable the discovery of selective agonists. Science, 358(6361), 381-386. [Link]

  • Sadek, B., & Stark, H. (2016). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 59(17), 8030-8043. [Link]

  • Łażewska, D., & Kieć-Kononowicz, K. (2023). Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules, 28(5), 2315. [Link]

  • Więcek, M., Jończyk, J., & Malm, M. (2018). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 19(11), 3405. [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]

Sources

Cellular Target Engagement Methodologies for Histamine H3 Receptor Ligands: A Focus on 4-(1-Methylimidazol-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cellular Target Engagement Assays for 4-(1-Methylimidazol-2-yl)piperidine hydrochloride Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Pharmacologists, and Assay Development Specialists

Executive Summary

This compound is a small molecule ligand belonging to the imidazole-piperidine class, a structural scaffold historically privileged for Histamine H3 Receptor (H3R) recognition.[1] Validating the cellular target engagement (TE) of this compound is critical, as H3R is a G-protein coupled receptor (GPCR) with high constitutive activity and complex signaling bias.

This guide compares three primary methodologies for assessing the intracellular binding of 4-(1-Methylimidazol-2-yl)piperidine: NanoBRET™ Target Engagement (TE) , Whole-Cell Radioligand Binding , and Cellular Thermal Shift Assay (CETSA) .

Recommendation: NanoBRET™ TE is the superior method for this compound, offering real-time, quantitative affinity measurements (


) in live cells under physiological equilibrium, avoiding the wash-step artifacts inherent to radioligand binding.
The Target Landscape: Histamine H3 Receptor (H3R)[3][4][5][6]

The Histamine H3 Receptor is a presynaptic GPCR primarily coupled to


 proteins. It functions as an autoreceptor to inhibit histamine synthesis and release, and as a heteroreceptor to modulate other neurotransmitters (dopamine, acetylcholine).

Key Challenges in H3R Assays:

  • Constitutive Activity: H3R is spontaneously active; ligands can be agonists, neutral antagonists, or inverse agonists.

  • Intracellular Pools: A significant fraction of GPCRs can reside in intracellular compartments, making whole-cell permeability critical for accurate TE assessment.

H3R Signaling Pathway Visualization

H3R_Pathway Ligand 4-(1-Methylimidazol-2-yl)piperidine H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK/ERK Pathway Gi->MAPK Activation cAMP cAMP Levels AC->cAMP Decreased Production Response Inhibition of Neurotransmitter Release cAMP->Response Downstream Effect

Caption: The H3R signaling cascade. Ligand binding recruits Gi/o proteins, inhibiting Adenylyl Cyclase and modulating downstream neurotransmission.

Comparative Analysis of Target Engagement Assays

The following table contrasts the performance of the three dominant assay types for 4-(1-Methylimidazol-2-yl)piperidine.

FeatureNanoBRET™ Target Engagement Whole-Cell Radioligand Binding CETSA (Cellular Thermal Shift)
Principle BRET energy transfer between Luciferase-H3R and Fluorescent Tracer.[2][3]Competition with radioactive isotope (e.g., [³H]-NAMH).[4]Thermal stabilization of protein upon ligand binding.
Physiological Relevance High: Live cells, intact membrane, equilibrium conditions.Medium: Live cells possible, but requires wash steps (non-equilibrium).Low/Medium: Often requires lysis or high heat; difficult for membrane proteins.
Throughput High (384-well plate).Medium (Filtration/Harvesting).Medium (Western Blot) to High (AlphaScreen).
Key Output Apparent Affinity (

), Residence Time.

,

.

(Aggregation Temp) shift.
Wash Steps None (Homogeneous).[5]Required (disrupts fast-off kinetics).None (for the heating step).
Suitability for H3R Optimal: Captures intracellular and surface binding.Standard: "Gold standard" but hazardous waste.Challenging: GPCRs aggregate unpredictably; low sensitivity for membrane targets.
Primary Protocol: NanoBRET™ Target Engagement[11]

This assay is the recommended approach for 4-(1-Methylimidazol-2-yl)piperidine because it measures binding affinity directly in live cells without disrupting the equilibrium.

Mechanism of Action
  • Expression: Cells express H3R fused to NanoLuc® Luciferase (N-terminus or C-terminus).

  • Tracer: A cell-permeable fluorescent H3R ligand (Tracer) binds the receptor.

  • BRET Signal: NanoLuc emits light that excites the Tracer, generating a BRET signal.

  • Displacement: 4-(1-Methylimidazol-2-yl)piperidine competes with the Tracer, causing a dose-dependent decrease in BRET signal.

Step-by-Step Workflow

Materials:

  • HEK293 cells (or relevant neuronal line).

  • Plasmid: pFN31K-H3R-NanoLuc (Promega or custom).

  • Tracer: NanoBRET™ Tracer K-5 (or validated H3R tracer).

  • Substrate: NanoBRET™ Nano-Glo® Substrate.

Protocol:

  • Transfection (Day 1):

    • Plate HEK293 cells at 20,000 cells/well in a white 96-well plate.

    • Transfect with H3R-NanoLuc plasmid using FuGENE® HD (ratio 3:1). Incubate 24 hours.

  • Tracer Optimization (Day 2):

    • Determine the

      
       of the Tracer by treating cells with a serial dilution of Tracer (0–1 µM).
      
    • Select a Tracer concentration equal to its

      
       (typically 50–100 nM) for the competition assay.
      
  • Competition Assay (Day 2):

    • Remove media and replace with Opti-MEM containing the fixed Tracer concentration.

    • Add 4-(1-Methylimidazol-2-yl)piperidine at varying concentrations (e.g., 10 µM down to 1 pM).

    • Crucial Step: Include a "No Tracer" control (background) and "No Compound" control (Max BRET).

    • Incubate for 2 hours at 37°C to reach equilibrium.

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate/Inhibitor solution (10 µL/well).

    • Read Donor emission (460 nm) and Acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax®).

  • Data Analysis:

    • Calculate MilliBRET Units (mBU):

      
      .
      
    • Fit data to a sigmoidal dose-response equation (Cheng-Prusoff correction) to determine the affinity (

      
      ).
      
NanoBRET Workflow Diagram

NanoBRET_Workflow Step1 1. Transfect Cells (H3R-NanoLuc DNA) Step2 2. Add Tracer (Fluorescent Ligand) Step1->Step2 Step3 3. Add Test Compound (4-(1-Methylimidazol...)) Step2->Step3 Step4 4. Equilibrium Binding (2 Hours @ 37°C) Step3->Step4 Step5 5. Add Substrate & Measure BRET Step4->Step5

Caption: The "Add-and-Read" workflow of NanoBRET allows for high-throughput screening without wash steps.

Alternative Protocol: Whole-Cell Radioligand Binding

While less convenient, this method validates the NanoBRET data using the historical "gold standard" radioligand,


-methylhistamine (

).

Pros: Direct comparison to historical literature values. Cons: Requires radioactivity handling; wash steps can dissociate fast-off compounds (underestimating affinity).

Protocol Summary:

  • Preparation: Harvest HEK293-H3R cells and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Incubation:

    • Mix 100 µL cell suspension (

      
       cells).
      
    • Add 25 µL

      
       (final conc. ~1 nM).
      
    • Add 25 µL 4-(1-Methylimidazol-2-yl)piperidine (serial dilution).

    • Define Non-Specific Binding (NSB) using 10 µM Thioperamide.

  • Equilibrium: Incubate 60 min at 25°C.

  • Termination: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count CPM (Counts Per Minute).

Data Interpretation & Troubleshooting

When analyzing data for 4-(1-Methylimidazol-2-yl)piperidine, consider the following:

  • Affinity Shift: If the

    
     in NanoBRET is significantly lower (more potent) than in Radioligand binding, it suggests the compound has a fast off-rate . The wash steps in radioligand assays lose the bound drug, whereas NanoBRET (equilibrium) captures it.
    
  • Permeability: If the compound shows poor engagement in live cells but high affinity in membrane preparations, it may have low cell permeability. 4-(1-Methylimidazol-2-yl)piperidine is generally cell-permeable, but this control is vital.

  • Signaling Bias: As an imidazole-based ligand, this compound may exhibit partial agonism. While TE assays measure binding, pair this with a cAMP functional assay to determine efficacy (Agonist vs. Inverse Agonist).

Expected Results Table (Mock Data):

Assay TypeParameterExpected Value RangeInterpretation
NanoBRET TE

7.0 – 8.5High affinity intracellular engagement.
Radioligand

6.5 – 8.0Slightly lower due to wash steps.
cAMP (Functional)

VariableDetermines functional mode (Agonist/Antagonist).
References
  • H3 Receptor Pharmacology: Lovenberg, T.W., et al. (1999).[6] Cloning and functional expression of the human histamine H3 receptor. Molecular Pharmacology. Link

  • NanoBRET Methodology: Robers, M.B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[2][7][8] Nature Communications. Link

  • H3R Ligand Structure-Activity: Sander, K., et al. (2008). Histamine H3 receptor antagonists: Structure-activity relationships of imidazole-based ligands. ChemMedChem. Link

  • GPCR Biosensors: Schihada, H., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors. Link

  • Compound Reference: PubChem CID 22662917 (Related Imidazole-Piperidine Scaffolds).[9] Link

Sources

A Comparative Guide to Substituted (Imidazol-2-yl)piperidines: Assessing Therapeutic Potential in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the imidazole and piperidine scaffolds remain cornerstones in the design of novel therapeutics. The fusion of these two heterocyclic systems into the (imidazol-2-yl)piperidine core has given rise to a class of compounds with significant therapeutic promise. This guide provides a comparative analysis of substituted (imidazol-2-yl)piperidines and their closely related bioisosteres, the 2-(piperidin-4-yl)-1H-benzo[d]imidazoles, with a focus on their potential as anti-inflammatory agents. We will delve into the structure-activity relationships (SAR), mechanistic insights, and the experimental methodologies used to evaluate their efficacy, providing researchers and drug development professionals with a comprehensive overview of this promising chemical space.

The Rationale: Targeting Inflammation with Imidazole-Piperidine Hybrids

Chronic inflammation is a key pathological feature of a multitude of diseases, ranging from autoimmune disorders to neurodegenerative conditions and cancer. A central signaling pathway governing the inflammatory response is the nuclear factor-kappa B (NF-κB) pathway.[1] The activation of NF-κB leads to the transcription of a host of pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes such as inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO). Consequently, the inhibition of the NF-κB pathway presents a compelling strategy for the development of novel anti-inflammatory drugs.

The (imidazol-2-yl)piperidine scaffold is of particular interest due to the combined properties of its constituent rings. The piperidine ring offers a versatile, conformationally flexible anchor that can be readily substituted to modulate physicochemical properties and target engagement.[2] The imidazole ring, a common motif in biologically active molecules, can participate in various non-covalent interactions, including hydrogen bonding and aromatic stacking, which are crucial for binding to biological targets.[3] This guide will focus on a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as a case study to explore the anti-inflammatory potential of this structural class.[1]

Comparative Analysis of Anti-Inflammatory Activity

A study by Zhang et al. (2015) provides a robust dataset for comparing the anti-inflammatory potential of a series of N-substituted 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[1] The primary in vitro assay utilized was the inhibition of nitric oxide (NO) and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

In Vitro Anti-Inflammatory Activity

The inhibitory activities of two series of compounds, 6a-g and 7a-h, were evaluated. The key structural difference between the two series lies in the linker between the piperidine nitrogen and the terminal aromatic ring. The data clearly indicates that the nature of the substituent on the piperidine nitrogen plays a critical role in the anti-inflammatory activity.

CompoundR GroupNO Inhibition IC₅₀ (µM)[1]TNF-α Inhibition IC₅₀ (µM)[1]
6a -CH₂-Ph> 50> 50
6b -CH₂-(4-F-Ph)12.3424.18
6c -CH₂-(4-Cl-Ph)8.2115.76
6d -CH₂-(4-Br-Ph)6.4511.23
6e -CH₂-(4-CF₃-Ph) 0.86 1.87
6f -CH₂-(2-Cl-Ph)21.5638.91
6g -CH₂-(2,4-diCl-Ph)9.8718.34
7a -CO-Ph> 50> 50
7e -CO-(4-CF₃-Ph)28.7645.67
Ibuprofen (Reference)15.6-

Key Structure-Activity Relationship (SAR) Insights:

  • Superiority of the Methylene Linker: The compounds in series 6, featuring a methylene linker, consistently demonstrated superior activity compared to their counterparts in series 7, which possess a carbonyl linker. This suggests that the flexibility and electronic properties of the methylene bridge are more favorable for target engagement.

  • Impact of Phenyl Ring Substitution: Within series 6, the substitution pattern on the terminal phenyl ring significantly influences potency. The presence of a halogen at the para-position (6b, 6c, 6d) enhances activity compared to the unsubstituted analog (6a).

  • Potency of the Trifluoromethyl Group: The most potent compound in the series, 6e , features a trifluoromethyl (CF₃) group at the para-position of the phenyl ring.[1] This electron-withdrawing group likely enhances the binding affinity of the molecule to its biological target.

  • Positional Isomerism Matters: Comparison between 6c (4-Cl-Ph) and 6f (2-Cl-Ph) reveals that the position of the substituent is crucial, with para-substitution being more favorable than ortho-substitution.

In Vivo Anti-Inflammatory Efficacy

The most promising compound from the in vitro studies, 6e , was further evaluated in a xylene-induced ear edema model in mice. This in vivo assay assesses the ability of a compound to reduce acute inflammation.

TreatmentDose (mg/kg)Inhibition of Ear Edema (%)[1]
Control -0
Ibuprofen 20045.3
Compound 6e 5038.7
Compound 6e 10056.2

The results demonstrate that compound 6e exhibits potent in vivo anti-inflammatory activity in a dose-dependent manner. Notably, at a dose of 100 mg/kg, it was more effective than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen at a 200 mg/kg dose.[1]

Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway

To elucidate the molecular mechanism underlying the anti-inflammatory effects of these compounds, the study by Zhang et al. investigated the impact of compound 6e on the NF-κB signaling pathway in LPS-stimulated RAW 264.7 macrophages.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]

Western blot analysis revealed that treatment with compound 6e inhibited the LPS-induced phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[1] This provides strong evidence that the anti-inflammatory activity of these 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives is mediated, at least in part, through the suppression of the NF-κB signaling pathway.

NF_kappaB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Compound6e Compound 6e (Inhibitor) Compound6e->IKK Inhibits Phosphorylation DNA DNA p65_p50_nuc->DNA Binds to Promoter Regions mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines TNF-α, iNOS, etc. mRNA->Cytokines Translation

Caption: The NF-κB signaling pathway and the inhibitory action of Compound 6e.

Experimental Protocols for Therapeutic Assessment

The evaluation of novel anti-inflammatory and analgesic agents requires robust and validated experimental models. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This assay quantifies the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor) are included. The cells are pre-incubated with the compounds for 2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the unstimulated control) to a final concentration of 1 µg/mL to induce an inflammatory response. The plates are then incubated for a further 18-24 hours.

  • Nitrite Quantification (Griess Assay):

    • Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

    • The plate is incubated at room temperature for 15-30 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

  • Data Analysis: The concentration of nitrite, a stable metabolite of NO, is calculated from a standard curve prepared with known concentrations of sodium nitrite. The IC₅₀ value (the concentration of the compound that inhibits NO production by 50%) is then determined.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay & Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells in 96-well plate Culture->Seed Add_Compound Add test compounds (2h pre-incubation) Seed->Add_Compound Add_LPS Stimulate with LPS (18-24h incubation) Add_Compound->Add_LPS Collect_Supernatant Collect supernatant Add_LPS->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Abs Measure Absorbance (540 nm) Griess_Assay->Measure_Abs Calculate_IC50 Calculate IC₅₀ Measure_Abs->Calculate_IC50

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In Vivo Analgesic Assay: Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of test compounds. It measures the reaction time of an animal to a thermal stimulus.

Protocol:

  • Animal Acclimatization: Mice or rats are acclimatized to the laboratory environment for at least one week before the experiment.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Measurement: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Compound Administration: The test compounds, a vehicle control, and a positive control (e.g., morphine) are administered to different groups of animals via a suitable route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurements: The reaction latency on the hot plate is measured at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in reaction latency compared to the baseline and the vehicle control group is calculated. The results are often expressed as the percentage of the maximum possible effect (% MPE).

Conclusion and Future Directions

The substituted (imidazol-2-yl)piperidine scaffold, particularly as exemplified by the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, represents a promising starting point for the development of novel anti-inflammatory agents. The clear structure-activity relationships, potent in vitro and in vivo efficacy, and the defined mechanism of action through the inhibition of the NF-κB pathway provide a solid foundation for further optimization.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on both the imidazole/benzimidazole and piperidine rings to further enhance potency and selectivity.

  • Investigating the pharmacokinetic and toxicological profiles of the most promising lead compounds.

  • Evaluating the efficacy of these compounds in chronic models of inflammation , such as collagen-induced arthritis, to assess their potential for treating long-term inflammatory diseases.

  • Exploring other potential therapeutic applications , such as analgesia and neuroprotection, given the diverse biological activities of imidazole and piperidine derivatives.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Zhang, M., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Molecules, 20(3), 4886-4901. [Link]

  • Husain, A., et al. (2015). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2963-2968. [Link]

  • Volk, B., et al. (2001). Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(1), 1-8. [Link]

  • Srivastava, S., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Bio-protocol. (2025). Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Bio-protocol, 15(1), e1010829. [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • Nikolaeva, A. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6435. [Link]

Sources

Independent verification of the biological activity of 4-(1-Methylimidazol-2-yl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of the Biological Activity of 4-(1-Methylimidazol-2-yl)piperidine Hydrochloride Content Type: Comparative Characterization Guide

Executive Summary & Structural Context

This compound (CAS: 1198420-89-1) represents a critical structural scaffold in the development of histaminergic ligands. It is a regioisomer and N-methylated analog of the potent Histamine H3 Receptor (H3R) agonist, Immepip .

While Immepip (4-(1H-imidazol-4-yl)piperidine) serves as the "Gold Standard" for H3R agonism, the target molecule introduces two critical structural modifications:

  • Regioisomerism: The piperidine ring is attached at the imidazole C2 position (vs. C4 in Immepip).

  • N-Methylation: The imidazole nitrogen is methylated, removing the proton donor capability essential for the tautomerism often required for H3R activation.

Objective: This guide provides the protocol for independently verifying whether this scaffold acts as a functional bioisostere , a competitive antagonist , or an inactive building block compared to established H3R ligands.

Comparative Profile: The Target vs. The Gold Standards

To validate the biological activity of the target, it must be benchmarked against established ligands.

FeatureTarget Molecule Immepip (Agonist Control)Thioperamide (Antagonist Control)
Structure 4-(1-Methylimidazol-2-yl)piperidine4-(1H-imidazol-4-yl)piperidineN-cyclohexyl-4-(imidazol-4-yl)-1-piperidinecarbothioamide
Key Moiety 1-Methyl-2-substituted Imidazole4-substituted Imidazole (tautomeric)4-substituted Imidazole
H3R Affinity (

)
To Be Determined (TBD) ~0.3 – 1.5 nM~2 – 10 nM
Functional Role Putative Antagonist / Low AffinityPotent AgonistInverse Agonist / Antagonist
Mechanism Steric block / No H-bond donorH-bond donor/acceptor (activation)Stabilizes inactive receptor state

Expert Insight (SAR): The N-methylation at position 1 typically abolishes H3R agonism because the receptor activation mechanism often requires a proton transfer (tautomeric shift) from the imidazole. Therefore, this molecule is hypothesized to function either as a weak antagonist or an inactive control . High-affinity binding would suggest a novel binding mode distinct from histamine.

Experimental Protocols for Verification

To independently verify activity, you must perform a Radioligand Binding Assay (Affinity) followed by a GTP


S Functional Assay  (Efficacy).
Protocol A: Competitive Radioligand Binding Assay (H3R Affinity)

Purpose: Determine the affinity constant (


) of the target molecule.

Reagents:

  • Receptor Source: Human H3R-expressing CHO cell membranes (commercial or in-house).

  • Radioligand:

    
    -N
    
    
    
    -methylhistamine (
    
    
    ).
  • Non-specific Control:

    
     Thioperamide.
    

Workflow:

  • Preparation: Resuspend membranes in incubation buffer (50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4).
    
  • Incubation: In a 96-well plate, add:

    • 
       Radioligand (final conc. 2 nM).
      
    • 
       Target Molecule (concentration range: 
      
      
      
      M to
      
      
      M).
    • 
       Membrane suspension (
      
      
      
      protein).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

Data Analysis:

  • Plot % Specific Binding vs. Log[Concentration].

  • Calculate

    
     using non-linear regression.
    
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
Protocol B:

Binding Assay (Functional Efficacy)

Purpose: Determine if the molecule activates (agonist) or blocks (antagonist) the G-protein coupling.

Workflow:

  • Agonist Mode: Incubate membranes with Target Molecule +

    
    .
    
    • Result: If counts increase >20% over basal, it is an Agonist .

  • Antagonist Mode: Incubate membranes with Target Molecule +

    
     concentration of Immepip + 
    
    
    
    .
    • Result: If counts decrease relative to Immepip alone, it is an Antagonist .

Signaling Pathway Visualization

The following diagram illustrates the H3 Receptor signaling cascade. The target molecule's potential intervention points are highlighted (Agonist vs. Antagonist pathways).[1][2][3]

H3R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand_Agonist Immepip / Histamine (Agonist) H3R Histamine H3 Receptor (GPCR) Ligand_Agonist->H3R Activates Ligand_Target Target Molecule (4-(1-Methyl...)) (Putative Antagonist?) Ligand_Target->H3R Competes / Blocks? Gi_Protein Gi/o Protein (Heterotrimeric) H3R->Gi_Protein Couples AC Adenylyl Cyclase Gi_Protein->AC Inhibits (-) MAPK MAPK / ERK Phosphorylation Gi_Protein->MAPK Activates (+) cAMP cAMP Levels AC->cAMP Reduces Synthesis Downstream Inhibition of Neurotransmitter Release cAMP->Downstream Modulates

Caption: The H3 Receptor couples to Gi/o proteins. Agonists (Immepip) reduce cAMP and activate MAPK. The Target Molecule is assayed for its ability to block this reduction (Antagonist) or mimic it (Agonist).[4][1][3]

Data Interpretation Guide

When analyzing your experimental results, use this reference table to classify the 4-(1-Methylimidazol-2-yl)piperidine molecule.

Observed Result (Binding)Observed Result (Functional)Classification Scientific Conclusion
High Affinity (

)
No Effect on GTP

S
Silent Antagonist The scaffold binds but fails to induce conformational change. Useful as a competitive blocker.
High Affinity (

)
Increases GTP

S
Agonist Unexpected. Suggests the 1-Methyl group does not sterically hinder the binding pocket, and 2-yl attachment is tolerated.
High Affinity (

)
Decreases Basal GTP

S
Inverse Agonist Stabilizes the receptor in an inactive conformation (similar to Thioperamide).
Low Affinity (

)
No Effect Inactive The N-methylation or 2-yl regioisomerism disrupts the critical pharmacophore interactions (likely Aspartate residue in TM3).
References
  • Leurs, R., et al. (2005).[5] "The histamine H3 receptor: from gene cloning to H3 receptor drugs." Nature Reviews Drug Discovery, 4(2), 107-120.[5]

  • Vollinga, R. C., et al. (1994). "New hydrophilic 4-substituted imidazole histamine H3 ligands." Journal of Medicinal Chemistry, 37(3), 332-333.

  • Lovenberg, T. W., et al. (1999). "Cloning and functional expression of the human histamine H3 receptor." Molecular Pharmacology, 55(6), 1101-1107.

  • PubChem Compound Summary. (2024). "4-(1H-imidazol-4-yl)piperidine (Immepip)."[6] National Center for Biotechnology Information.

  • SynQuest Laboratories. (2024). "Safety Data Sheet: 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride."

Sources

×

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